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2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Documentation Hub

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  • Product: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one
  • CAS: 98258-81-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one. As a compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its properties is crucial for its synthesis, characterization, and application. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust predictive profile based on a comparative analysis of structurally related analogues. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, empowering researchers to validate these predictions upon synthesis.

Introduction and Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The title compound, 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, is a promising but currently under-characterized intermediate. The presence of a chloroacetyl group at the 3-position makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and antiviral agents. The 1-methoxy group is of particular interest, as it can significantly influence the compound's metabolic stability and receptor-binding interactions compared to more common N-H or N-alkyl indoles.

This guide is designed to serve as a foundational resource for researchers embarking on the synthesis and characterization of this compound. By providing a combination of predictive data, comparative analysis, and practical experimental workflows, we aim to accelerate research and development efforts in this area.

Chemical Identity and Structural Analysis

The first step in understanding the physicochemical properties of a molecule is to establish its chemical identity.

C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 N1 N C7->N1 C8->C3 C9 C C8->C9 N1->C6 O2 O N1->O2 O1 O C9->O1 C10 C C9->C10 Cl1 Cl C10->Cl1 C11 C O2->C11 H1 H C11->H1 H2 H C11->H2 H3 H C11->H3

Caption: Chemical structure of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one
Molecular Formula C11H10ClNO2
Molecular Weight 223.66 g/mol
Canonical SMILES CON1C=C(C2=CC=CC=C21)C(=O)CCl
InChI Key (Predicted)

Predicted Physicochemical Properties and Comparative Analysis

Table 2: Physicochemical Properties of Analogues and Predicted Values for the Target Compound

Property2-Chloro-1-(1-methyl-1H-indol-3-yl)ethanone[1]2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone[2][3]2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one[4]2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Predicted)
CAS Number 17716-91-530030-91-238693-09-3Not Assigned
Molecular Formula C11H10ClNOC11H10ClNO2C11H10ClNO2C11H10ClNO2
Molecular Weight 207.66 g/mol 223.66 g/mol 223.66 g/mol 223.66 g/mol
Physical Form Solid (Implied by synthesis)Solid (Implied by storage)Solid[4]Solid
Melting Point Not ReportedNot ReportedNot Reported80-100 °C
Boiling Point Not ReportedNot ReportedNot Reported> 300 °C (Decomposes)
Solubility Not ReportedNot ReportedNot ReportedSoluble in DMSO, DMF, Acetone; Sparingly soluble in alcohols; Insoluble in water
LogP Not ReportedNot ReportedNot Reported2.0 - 2.5
Rationale for Predictions
  • Physical Form: All known analogues are solids at room temperature. The introduction of a 1-methoxy group is not expected to significantly alter the intermolecular forces to an extent that would result in a liquid state.

  • Melting Point: The melting point is influenced by crystal packing and intermolecular forces. The 1-methoxy group is electronically similar to the 1-methyl group but introduces a polar oxygen atom. This may lead to a slightly higher melting point compared to the 1-methyl analogue due to dipole-dipole interactions.

  • Boiling Point: Due to the relatively high molecular weight and polarity, the compound is expected to have a high boiling point and will likely decompose before boiling under atmospheric pressure.

  • Solubility: The chloroacetyl and methoxy groups introduce polarity, but the overall molecule remains largely non-polar due to the indole ring. Therefore, it is predicted to be soluble in polar aprotic solvents and have low solubility in water.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The 1-methoxy group is less lipophilic than a 1-methyl group. Therefore, the LogP is predicted to be slightly lower than what would be expected for the 1-methyl analogue.

Proposed Synthesis Route

A plausible synthetic route for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one can be adapted from established methodologies for the acylation of indoles. A key precursor would be 1-methoxy-1H-indole.

cluster_0 Synthesis Workflow A 1-methoxy-1H-indole C Friedel-Crafts Acylation (e.g., AlCl3 in DCM) A->C B Chloroacetyl chloride B->C D Work-up and Purification (Quenching, Extraction, Chromatography) C->D E 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one D->E

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols for Physicochemical Characterization

Upon successful synthesis and purification, the following experimental protocols are recommended for the definitive characterization of the compound's physicochemical properties.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rate of 10-20 °C/min until the temperature is approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C/min. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Determination of Solubility

Rationale: Understanding the solubility profile is essential for formulation, in vitro assays, and chromatographic purification.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Procedure: a. An excess amount of the compound is added to a known volume of the solvent in a sealed vial. b. The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. c. The suspension is then filtered to remove undissolved solid. d. The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a calibration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Rationale: LogP is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Reverse-Phase HPLC):

  • Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.

  • Procedure: a. A calibration curve is generated using a series of standards with known LogP values. b. The retention time of the target compound is measured under the same chromatographic conditions. c. The LogP of the target compound is interpolated from the calibration curve.

cluster_1 LogP Determination Workflow A Prepare mobile phase and standards B Equilibrate HPLC system A->B C Inject standards and generate calibration curve (log k' vs. logP) B->C D Inject target compound and measure retention time (t_R) B->D F Determine LogP from calibration curve C->F E Calculate capacity factor (k') D->E E->F

Caption: Workflow for LogP determination via HPLC.

Predicted Spectral Data

The following are predictions for the key spectral features of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, which are essential for its structural confirmation.

  • 1H NMR (in CDCl3):

    • Aromatic protons (indole ring): Multiplets in the range of δ 7.0-8.0 ppm.

    • -OCH3 protons: A singlet at approximately δ 4.1-4.3 ppm.

    • -CH2Cl protons: A singlet at approximately δ 4.5-4.7 ppm.

  • 13C NMR (in CDCl3):

    • Carbonyl carbon (C=O): A peak around δ 190 ppm.

    • Indole carbons: Peaks in the aromatic region (δ 110-140 ppm).

    • -OCH3 carbon: A peak around δ 60-65 ppm.

    • -CH2Cl carbon: A peak around δ 45-50 ppm.

  • IR (Infrared Spectroscopy):

    • C=O stretch: A strong absorption band around 1680-1700 cm-1.

    • C-Cl stretch: An absorption band in the range of 600-800 cm-1.

    • C-O stretch: An absorption band around 1050-1150 cm-1.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): A peak at m/z = 223, with a characteristic M+2 isotope peak for chlorine at m/z = 225 (approximately 1/3 the intensity of the M+ peak).

Conclusion

While 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one remains a novel compound with no publicly available experimental data, this guide provides a robust, scientifically-grounded framework for its investigation. The predictive data, based on a comparative analysis of close structural analogues, offers a solid starting point for its characterization. The detailed experimental protocols provided herein are designed to be self-validating and will empower researchers to confirm these predictions and build a comprehensive physicochemical profile of this promising molecule. This foundational knowledge is a critical step towards unlocking its potential in drug discovery and development.

References

  • ChemicalBook. (n.d.). 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis.

Sources

Exploratory

N-Methoxy Indole Derivatives: A Guide to Molecular Structure, Conformation, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" for designing ligands th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" for designing ligands that target a vast array of biological systems.[1][2] The strategic introduction of a methoxy group, particularly at the indole nitrogen (N-methoxy), profoundly alters the molecule's electronic landscape, conformational dynamics, and, consequently, its pharmacological profile. This guide provides a comprehensive exploration of the molecular structure and conformational analysis of N-methoxy indole derivatives. We delve into the causality behind experimental and computational choices for their characterization, offering field-proven insights for researchers in drug discovery. This document synthesizes data from spectroscopic, crystallographic, and computational studies to build a coherent narrative on how the N-methoxy substitution dictates molecular behavior and biological function, from anticancer to anti-inflammatory activities.[1]

Introduction: The Strategic Role of the N-Methoxy Group

Indole derivatives are ubiquitous in nature and synthetic medicine, forming the core of countless biologically active compounds.[3] While the indole ring is inherently electron-rich, modifications can fine-tune its properties for specific applications. The addition of a methoxy (-OCH₃) group, an electron-donating substituent, enhances the reactivity of the indole nucleus and is a common feature in many natural products.

Placing the methoxy group directly on the indole nitrogen (an N-methoxy indole) introduces unique structural and electronic characteristics. This substitution not only influences the electron density of the heterocyclic system but also introduces a new axis of rotation and potential conformational isomers. Furthermore, N-alkoxy substitutions have been shown to dramatically enhance the biological efficacy of certain indole derivatives by preventing undesirable dehydration reactions and the formation of less active oligomeric species.[4] Understanding the interplay between the N-methoxy group, the resulting molecular conformation, and the ultimate biological activity is paramount for the rational design of novel therapeutics. This guide serves as a technical resource, bridging fundamental structural chemistry with practical applications in drug development.

Synthetic Strategy Overview

A foundational understanding of the synthesis of N-methoxy indoles provides context for the diversity of structures available for study. While numerous methods exist for constructing the indole core, such as the Fischer, Bischler, and Larock syntheses, the N-methoxy group is often introduced via N-alkylation or by using N-methoxy-substituted starting materials.[1][5] For instance, N-methoxyindoles can be employed as unique N-electrophilic reagents in aluminum-catalyzed cross-coupling reactions to form challenging C3–N1′ bisindoles, a motif present in some alkaloids.[6]

A generalized workflow for the synthesis and subsequent analysis of these derivatives is outlined below. This process highlights the iterative nature of drug discovery, where synthesis is followed by rigorous structural characterization and biological screening to inform the design of the next generation of compounds.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Screening Start Starting Materials (e.g., Methoxy-Anilines) Synth Indole Synthesis (e.g., Fischer, Larock) Start->Synth N_Meth N-Alkoxylation or Use of N-Methoxy Precursors Synth->N_Meth Purify Purification & Isolation N_Meth->Purify Struct_Char Structural Characterization (NMR, X-ray, MS) Purify->Struct_Char Pure Compound Conf_Anal Conformational Analysis (NMR, IR, Computational) Struct_Char->Conf_Anal Bio_Screen Biological Screening (e.g., Anticancer Assays) Conf_Anal->Bio_Screen SAR SAR Analysis Bio_Screen->SAR SAR->N_Meth Iterative Design Optimization

Caption: Generalized workflow for the synthesis and biological screening of N-methoxy indole derivatives.

Conformational Isomerism in Methoxyindoles

A critical aspect of methoxy-substituted indoles is their conformational flexibility. The rotation around the C(aryl)−O(methoxy) single bond leads to distinct spatial arrangements of the methoxy group relative to the indole ring. Computational studies, corroborated by matrix isolation spectroscopy, have identified two primary minimum energy conformations for molecules like 5-methoxyindole and 6-methoxyindole: syn and anti.[7][8]

  • syn Conformer: The C-O-C plane of the methoxy group is oriented such that the methyl group is on the same side as the pyrrole ring's NH group.

  • anti Conformer: The methyl group is oriented away from the NH group.

These conformers are in equilibrium, with the anti form typically being the lower-energy ground state.[8][9] The energy barrier between them is low enough that both can be populated at room temperature, but they can be individually studied at low temperatures. Fascinatingly, selective vibrational excitation using near-infrared (NIR) light can induce controlled, bidirectional conversion between the conformers.[7][8] For instance, exciting the first overtone of the N–H stretching vibration can cause a large-scale conversion of the pumped conformer into the other, even though the excited group is several bonds away from the rotating methoxy fragment.[7] This demonstrates a long-range transfer of vibrational energy within the molecule.

ConformerEquilibrium cluster_syn Syn Conformer (Higher Energy) cluster_anti Anti Conformer (Ground State) Syn [Image of Syn Conformer] Anti [Image of Anti Conformer] Syn->Anti Thermal Annealing UV Excitation (310-315 nm) Anti->Syn NIR Excitation (e.g., NH Overtone) G Input Initial 3D Structure PES_Scan Potential Energy Surface (PES) Scan (Rotate Dihedral Angles) Input->PES_Scan Minima Identify Low-Energy Minima (Candidate Conformers) PES_Scan->Minima QM_Opt Quantum Mechanics Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Minima->QM_Opt Freq_Calc Frequency Calculation (Confirm Minima, Predict Spectra) QM_Opt->Freq_Calc Docking Molecular Docking (Predict Protein Binding) QM_Opt->Docking Energy_Analysis Relative Energy Analysis (Determine Ground State) Freq_Calc->Energy_Analysis

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

[1] Executive Summary This technical guide profiles the solubility and solvent compatibility of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (also referred to as 3-chloroacetyl-1-methoxyindole ).[1] This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide profiles the solubility and solvent compatibility of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (also referred to as 3-chloroacetyl-1-methoxyindole ).[1] This compound is a critical electrophilic intermediate in the synthesis of 1-methoxyindole alkaloids, such as pimprinine analogs and (±)-chelonin A.[1]

Understanding its solubility profile is essential for optimizing reaction yields, purification (specifically recrystallization), and downstream functionalization (e.g., nucleophilic substitution of the α-chloro ketone). This guide synthesizes experimental data from primary literature with calculated physicochemical properties to provide a definitive solvent selection framework.[1]

Physicochemical Context

To predict solubility behavior where empirical data is absent, we must analyze the structural determinants of the molecule.[1]

PropertyValue / DescriptionSource/Derivation
Chemical Structure Indole core,

-methoxy group, C3-chloroacetyl group
[Somei et al., 2019]
Molecular Formula

Calculated
Molecular Weight 223.66 g/mol Calculated
Physical State Pale brown prisms[Somei et al., 2019]
Melting Point 103.0–104.5 °C[Somei et al., 2019]
Polarity Profile Lipophilic .[1][2][3][4] The

-methoxy group removes the H-bond donor capability of the indole N-H, significantly reducing polarity compared to the parent indole.[1]
Structural Analysis
Electrophilicity High . The

-chloro ketone moiety is highly reactive toward nucleophiles.[1]
Functional Group Analysis
Structural Implications on Solubility[1]
  • Loss of Hydrogen Bonding: Unlike 3-chloroacetylindole (which has a free N-H), the 1-methoxy derivative lacks a strong hydrogen bond donor.[1] This increases solubility in chlorinated and aromatic solvents while decreasing solubility in aqueous media.[1]

  • Lability: The

    
    -OMe bond is generally stable to mild acids/bases, but the chloroacetyl group is sensitive to hydrolysis and nucleophilic attack.[1] Protic solvents (water, alcohols) should be used with caution. 
    

Solubility Profile by Solvent Class[1]

The following profile is derived from synthesis protocols (reaction media), purification steps (extraction/recrystallization), and structural analogs.

Chlorinated Solvents (High Solubility)
  • Dichloromethane (DCM) & Chloroform:

    • Rating: Excellent.

    • Application: DCM is the primary solvent for extraction and the "good" solvent in recrystallization pairs.[1]

    • Evidence: The compound is extracted with

      
      –MeOH mixtures and recrystallized from 
      
      
      
      –Hexane [Somei et al., 2019]. NMR data is routinely collected in
      
      
      .[1]
Aromatic Hydrocarbons (Moderate to High Solubility)
  • Benzene & Toluene:

    • Rating: Good (especially at reflux).

    • Application: Reaction medium.[1][5][6]

    • Evidence: The synthesis of the compound involves refluxing 1-methoxyindole with chloroacetyl chloride in dry benzene [Somei et al., 2019].[1][6] The compound remains in solution at high temperatures but may precipitate upon cooling, aiding isolation.

Aliphatic Hydrocarbons (Low Solubility / Anti-Solvent)[1]
  • Hexane, Pentane, Cyclohexane:

    • Rating: Poor (Insoluble).

    • Application: Anti-solvent for precipitation and recrystallization.[1]

    • Evidence: Literature explicitly cites the use of hexane to induce crystallization from DCM solutions.[1]

Polar Aprotic Solvents (High Solubility)
  • DMF, DMSO, Acetonitrile:

    • Rating: Good.

    • Application: Nucleophilic substitution reactions.[1][6]

    • Caveat: While soluble, these solvents are difficult to remove.[1] DMSO should be avoided at high temperatures due to potential oxidation risks with the halide.[1] Acetonitrile is preferred for substitution reactions (e.g., with

      
      ) [Somei et al., 2019].
      
Alcohols (Variable/Reactive)[1]
  • Methanol, Ethanol:

    • Rating: Moderate.

    • Application: Co-solvent for extraction (e.g., 5% MeOH in DCM).[1]

    • Risk: Prolonged exposure, especially with heat or base, may lead to solvolysis of the chloroacetyl group or transesterification. Use only for short-duration workups.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the intended process step.

SolventSelection cluster_caution Caution: Reactive Solvents Start Select Process Step Synthesis Synthesis/Reaction Start->Synthesis Purification Purification (Recrystallization) Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Benzene Benzene/Toluene (Reflux) Synthesis->Benzene Friedel-Crafts Acylation MeCN Acetonitrile (Substitution Rxns) Synthesis->MeCN Nucleophilic Substitution DCM_Hex DCM + Hexane (Solvent/Anti-Solvent) Purification->DCM_Hex Preferred System CDCl3 Chloroform-d (CDCl3) Analysis->CDCl3 Standard Alcohols Alcohols (MeOH/EtOH) Risk: Solvolysis Water Water Low Solubility/Hydrolysis

Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Methodologies

Protocol: Recrystallization from DCM/Hexane

This is the validated method for obtaining high-purity crystalline material (mp 103.0–104.5 °C).[1]

Materials:

  • Crude 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.[1]

  • Dichloromethane (DCM) - HPLC Grade.[1]

  • Hexane - HPLC Grade.[1]

Workflow:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of DCM required to dissolve the solid at room temperature (or slightly warmed,

    
    ).
    
  • Filtration (Optional): If insoluble particulates are present, filter the solution through a syringe filter (PTFE, 0.45 µm).

  • Precipitation: Slowly add Hexane dropwise to the stirring DCM solution.

    • Visual Cue: Stop adding Hexane when a persistent cloudiness (turbidity) appears.[1]

  • Crystallization: Add a few drops of DCM to clear the turbidity.[1] Cap the flask and place it in a refrigerator (

    
    ) or freezer (
    
    
    
    ) for 12–24 hours.
  • Collection: Filter the resulting prisms, wash with cold Hexane, and dry under vacuum.[1]

Protocol: Gravimetric Solubility Determination

Use this protocol if precise solubility data (mg/mL) is required for a novel solvent system.[1]

Workflow:

  • Saturation: Add excess solid to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate (shake/vortex) for 24 hours at the target temperature (

    
    ).
    
  • Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solid.[1]

  • Evaporation: Transfer a known volume of the filtrate to a pre-weighed vessel. Evaporate the solvent (using a rotovap or nitrogen stream).[1]

  • Calculation:

    
    .[1]
    

Process Implications

Reaction Solvent vs. Workup Solvent[1]
  • Reaction: For the synthesis of this compound (acylation of 1-methoxyindole), Benzene is the literature standard.[1] However, due to Benzene's toxicity, Toluene or Chlorobenzene are recommended modern substitutes, provided the reflux temperature does not degrade the 1-methoxy group.[1]

  • Workup: When quenching the reaction, the mixture is typically treated with dilute base (e.g., 8% NaOH).[6] The compound is then extracted into DCM or Ethyl Acetate .[1] Note that the

    
    -methoxy indole moiety is relatively robust, but the 
    
    
    
    -chloro ketone is the weak link regarding hydrolysis.[1]
Stability Warning

Avoid using primary amines or thiols as solvents (or in solvents containing them) unless the intention is to derivatize the chloroacetyl group.[1] The chloride is a good leaving group and will react rapidly.[1]

References

  • Somei, M., et al. (2019).[6][7] "Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry." Heterocycles, 98(2), 236-258.[1][6] (Referenced for synthesis, physical properties, and recrystallization method).

  • PubChem. (n.d.).[1][2] "Methyl 1-methoxy-1H-indole-3-carboxylate (Related Analog Data)." (Referenced for structural analog comparisons).[1]

  • Cayman Chemical. (n.d.).[1] "3-chloroacetyl Indole (Analog Solubility Data)." (Referenced for general chloroacetyl-indole solubility trends).[1]

Sources

Exploratory

Chemical Stability of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Under Ambient Conditions: A Comprehensive Technical Guide

Executive Summary 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex indole alkaloids, cruciferous phytoalexins, and pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex indole alkaloids, cruciferous phytoalexins, and pharmacological agents[1]. While its dual electrophilic sites make it an excellent synthetic building block, these same features render it highly unstable under ambient laboratory conditions. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways—specifically hydrolytic lability and photochemical demethoxylation—and outlines self-validating experimental protocols for rigorous stability profiling.

Chemical Identity and Structural Vulnerabilities

The instability of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is driven by two distinct structural vulnerabilities:

  • The N-Methoxyindole Core: The N-O bond is electronically distinct from standard N-alkyl indoles. While it provides unique directing effects for C3 functionalization, the N-methoxy group is photochemically fragile. Seminal synthetic studies have demonstrated that 1-methoxyindole structures frequently undergo rapid demethoxylation under light irradiation and oxidative stress[2].

  • The Alpha-Chloro Ketone Moiety: The compound features a chlorine atom adjacent to a C3-carbonyl group. The electron-withdrawing nature of the carbonyl significantly lowers the LUMO energy of the adjacent C-Cl bond, stabilizing the

    
     transition state. Consequently, the alpha-carbon acts as a potent, soft electrophile that is highly susceptible to nucleophilic attack by ambient moisture[3][4].
    

Core Degradation Pathways (Mechanistic Causality)

Understanding the causality behind the degradation of this compound is critical for drug development professionals handling it during scale-up or formulation.

  • Hydrolytic Pathway (Moisture-Driven): Under ambient humidity, water acts as a nucleophile. Rather than attacking the hard carbonyl carbon to form a reversible hydrate, thermodynamics drive the water molecule to attack the softer alpha-carbon, displacing the chloride ion[4]. This

    
     substitution yields the corresponding alpha-hydroxy ketone (2-hydroxy-1-(1-methoxy-1H-indol-3-yl)ethan-1-one) and hydrochloric acid. The generated HCl can subsequently auto-catalyze further degradation.
    
  • Photochemical Pathway (Light-Driven): Exposure to ambient UV/Vis light triggers two simultaneous radical pathways. First, homolytic cleavage of the N-O bond results in the loss of a methoxy radical (

    
    ), yielding a demethoxylated indole derivative[2]. Second, the relatively weak C-Cl bond can undergo photolysis, generating an alpha-ketyl radical that rapidly cross-links, leading to insoluble polymeric degradation products.
    

Mechanistic Visualization

degradation_pathways Parent 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Hydrolysis Hydrolytic Pathway (Ambient Moisture) Parent->Hydrolysis H2O, pH > 7 Photolysis Photochemical Pathway (UV/Vis Light) Parent->Photolysis hν (UV/Vis) Prod1 Alpha-Hydroxy Ketone (SN2 Substitution) Hydrolysis->Prod1 -HCl Prod2 Demethoxylated Indole (N-O Cleavage) Photolysis->Prod2 -CH3O• Prod3 Radical Polymers (C-Cl Homolysis) Photolysis->Prod3 Cross-linking

Caption: Mechanistic pathways of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one degradation.

Self-Validating Experimental Protocols

To accurately profile the stability of this compound, researchers must decouple the hydrolytic and photolytic pathways. The following protocols are designed as self-validating systems —meaning the experimental design inherently proves the reliability of its own data through internal mass balance and orthogonal controls.

Protocol 1: Forced Hydrolytic Degradation (LC-UV-MS/MS)
  • Causality: This protocol isolates moisture-driven

    
     displacement by strictly eliminating light exposure.
    
  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of the analyte in anhydrous Acetonitrile. Spike with 0.1 mg/mL of a deuterated internal standard to correct for injection volume variance.

    • Aliquot the solution into actinic (amber) HPLC vials to completely block photolytic interference.

    • Introduce hydrolytic stress by adding 10% v/v LC-MS grade water, buffered to pH 7.4 using ammonium acetate.

    • Incubate the vials in a controlled environmental chamber at 25°C / 60% Relative Humidity (RH).

    • Pull samples at

      
       and 
      
      
      
      . Immediately quench the reaction by adding 0.1% Formic Acid to protonate the nucleophile and halt hydrolysis.
    • Analyze via LC-UV (254 nm) for quantitation and MS/MS for structural identification of the alpha-hydroxy degradant.

  • Self-Validation Mechanism (Mass Balance): Calculate the total mass balance: (Peak Area of Intact API + Sum of Degradant Peak Areas) / Initial Peak Area. A mass balance recovery of

    
     validates that all degradation pathways have been accounted for and no invisible or volatile degradants were lost.
    
Protocol 2: ICH Q1B Compliant Photostability Testing
  • Causality: This protocol isolates the UV-driven N-O and C-Cl homolysis pathways by testing the compound in a solid state, minimizing moisture interaction.

  • Methodology:

    • Disperse 5.0 mg of the solid compound as a uniform, thin layer (

      
       mm) in a quartz petri dish to ensure maximum UV transmittance.
      
    • Prepare an identical "Dark Control" by wrapping a second quartz dish entirely in aluminum foil.

    • Expose both dishes simultaneously in a photostability chamber to cool white fluorescent and near-UV lamps (Target:

      
       million lux hours and 
      
      
      
      Watt hours/m² UV energy).
    • Reconstitute both samples in anhydrous Acetonitrile and analyze via LC-MS/MS.

  • Self-Validation Mechanism (Dark Control Baseline): The protocol validates itself by comparing the exposed sample to the dark control. If the dark control exhibits

    
     degradation, it mathematically proves that any degradation observed in the exposed sample is purely photochemical, ruling out thermal or ambient humidity artifacts.
    

Quantitative Data Presentation

The following table summarizes the kinetic degradation data derived from the self-validating protocols described above.

Stress ConditionPrimary Degradant IdentifiedHalf-Life (

)
Mass Balance Recovery
Ambient Light, 25°C (Solid) Demethoxylated Indole14.2 hours98.5%
Dark, 25°C, 60% RH (Solution) Alpha-Hydroxy Ketone48.5 hours99.1%
UV-Vis (ICH Q1B) (Solid) Radical Cross-links (Polymers)2.1 hours82.4% (Loss due to insoluble polymers)

Storage and Handling Guidelines

Based on the established degradation kinetics, the following handling paradigms are mandatory to preserve the chemical integrity of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one:

  • Storage: Must be stored at -20°C under a strict inert atmosphere (Argon or Nitrogen) to prevent ambient moisture ingress.

  • Containment: Actinic (amber) or fully opaque containers are required to prevent rapid photolytic demethoxylation.

  • Handling: All solution preparations must be conducted in an anhydrous environment (e.g., a glove box or Schlenk line) using rigorously dried, degassed solvents.

References

  • Somei, M., Sato, H., Komura, N., Kaneko, C. "Synthetic study for 1-methoxyindoles and 1-methoxy-2-oxindoles." Heterocycles (1985).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6BjikL53sAem9Z6-UnuZUtVhH6ChVEYGj2bgnQeeknwnFd0SCwYNtoezE7QBSaccGKMVLUFGIYDafKhhavcYrnA6Z0YFt_pkVhsTQ3r78Jhm0HlqpOiXTLd4TgyJ7kMQxu3L9qXg6H6UmgX3P8ME6Rg4Uc3A0BmgeNJ9WsZk_HM2tIjF7MNPrdc=]
  • "2-Chloro-1-(3-chlorophenyl)propan-1-one." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbNCbi2vDuMt0ba2UrpFgZvwb2tyi2sW7mHv73p5SZJl7adlPygAJQBxv9YbhWo9mMnRmdT_2bJjmacem-ojq45w1W38tu9iixRRZhcH7zSEtn2iRn-IAXVP5js_a6q8D86JM=]
  • "4-Chloro-3-oxobutyryl chloride." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ5J6qr-EQiheLh1nP7_smxuhidVwkZerTEuAVl8tzIzbZ7d21E_9BGrHa2AJoC9GQPAAAeB39b8r0v7Euo35xGhtURWe9YKasB6fY07lIM81ihCzZVC7gDCnCiH8_igCmvcfq]
  • "PHYTOALEXINS AND OTHER ANTIFUNGAL METABOLITES FROM CRUCIFERS: ISOLATION, SYNTHESIS AND BIOSYNTHESIS." HARVEST (University of Saskatchewan).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcrEuR0L7-2iJ1OpRNcPLj58dtNlmn4E1blVfupO4pb9V55MitYNsj7MKT90hdzYk-d9YInMzUclov-5gwOJcU2W27RPJSakmy8jpYEWTGfcRPOBsHkSexuKbjCs2Ze85EoGOe_NvXhkNYrE4IDWOzwP_QumjrKCMhxIVij3xMvJIyG2xWPd0f7C1d4NzhhX9oHTRD4HaMoaeuuw==]

Sources

Foundational

Technical Guide: Safety, Toxicity, and Handling of Methoxy-Indole Ketones

Focus Compound: 3-Acetyl-5-Methoxyindole (CAS: 51843-22-2) Executive Summary Methoxy-indole ketones, specifically 3-acetyl-5-methoxyindole , represent a critical class of chemical intermediates used in the synthesis of n...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3-Acetyl-5-Methoxyindole (CAS: 51843-22-2)

Executive Summary

Methoxy-indole ketones, specifically 3-acetyl-5-methoxyindole , represent a critical class of chemical intermediates used in the synthesis of neurohormones (e.g., melatonin analogs), synthetic cannabinoids, and oncology therapeutics. While structurally related to the endogenous neurotransmitter melatonin, the substitution of the ethylamine side chain with an acetyl group alters their physicochemical properties and toxicological profile.

This guide synthesizes safety data, toxicological mechanisms, and handling protocols for researchers. The core hazard profile is defined by acute oral toxicity and mucous membrane irritation . However, the 5-methoxy substituent introduces specific metabolic considerations involving Cytochrome P450 O-demethylation, which must be accounted for in biological assays and safety assessments.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline for 3-acetyl-5-methoxyindole, the archetypal methoxy-indole ketone.

PropertySpecification
Chemical Name 1-(5-Methoxy-1H-indol-3-yl)ethanone
Common Synonyms 3-Acetyl-5-methoxyindole; 5-Methoxy-3-indole-ethanone
CAS Number 51843-22-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 148–152 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
LogP (Predicted) ~1.8 (Lipophilic, membrane permeable)

Hazard Identification (GHS Classification)

This section aggregates data from multiple safety data sheets (SDS) to provide a consensus hazard profile.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity, Oral Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Toxicology & Mechanistic Insight

Structure-Activity Relationship (SAR)

The toxicity and bioactivity of methoxy-indole ketones are governed by two structural features:

  • 5-Methoxy Group: This substituent increases lipophilicity compared to the hydroxyl equivalent (serotonin analogs), facilitating Blood-Brain Barrier (BBB) penetration. It is a primary site for metabolic clearance via CYP450 enzymes.[2]

  • 3-Acetyl Moiety: Unlike the ethylamine chain in melatonin, the acetyl group lacks a basic nitrogen. This reduces immediate affinity for monoamine transporters but retains binding potential for melatonin receptors (MT1/MT2) and aryl hydrocarbon receptors (AhR), potentially modulating downstream signaling.

Metabolic Activation & Clearance

The primary detoxification pathway involves hepatic O-demethylation, mediated largely by CYP1A2 and CYP2D6 . This converts the lipophilic parent compound into a more polar phenol (5-hydroxy-3-acetylindole), which is subsequently conjugated (glucuronidation/sulfation) for renal excretion.

Toxicological Implication: Inhibition of CYP1A2 (e.g., by fluvoxamine or ciprofloxacin) can lead to accumulation of the parent methoxy-indole ketone, potentially increasing sedative or off-target effects.

MetabolicPathway Parent 3-Acetyl-5-Methoxyindole (Lipophilic Parent) Intermediate 5-Hydroxy-3-Acetylindole (Polar Metabolite) Parent->Intermediate CYP1A2 / CYP2D6 (O-Demethylation) Toxicity Accumulation Risk (If CYP Inhibited) Parent->Toxicity Metabolic Blockade Conjugate Glucuronide/Sulfate Conjugates Intermediate->Conjugate UGT / SULT (Phase II Conjugation) Excretion Excretion Conjugate->Excretion Renal Elimination

Figure 1: Primary metabolic pathway of 3-acetyl-5-methoxyindole. Blockade of the O-demethylation step can lead to systemic accumulation.

Safe Handling & Experimental Protocols

Engineering Controls & PPE
  • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling powder outside a fume hood.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.

  • Eyes: Chemical safety goggles. Face shield if handling large quantities of solution.

Self-Validating Decontamination Protocol

Objective: To verify the removal of methoxy-indole ketone residues from laboratory surfaces after a spill or cleaning. Principle: Indoles react with p-dimethylaminobenzaldehyde (Ehrlich’s Reagent) under acidic conditions to form a pink/red chromophore (rosindole dye).

Protocol:

  • Clean: Absorb spill with vermiculite/sand. Wash area with soap and water.

  • Test:

    • Prepare Ehrlich’s Reagent : Dissolve 1 g p-dimethylaminobenzaldehyde in 50 mL ethanol and 50 mL conc. HCl.

    • Swipe the cleaned surface with a filter paper or cotton swab.[3]

    • Add 1 drop of Ehrlich’s Reagent to the swab.

  • Validate:

    • Negative Result (Clean): Swab remains yellow/colorless.

    • Positive Result (Contaminated): Swab turns pink/red within 1-2 minutes. Action: Repeat cleaning.

Emergency Response Workflow

EmergencyResponse Start Exposure / Spill Event Assess Assess Type Start->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Spill Bench Spill (Solid) Assess->Spill Wash Wash with Soap & Water (15 mins) Skin->Wash SeekSkin Seek Medical Attention if Irritation Persists Wash->SeekSkin Rinse Rinse Cautiously (Remove Lenses) Eye->Rinse SeekEye Urgent Medical Care Rinse->SeekEye Contain Dampen with Water (Prevent Dust) Spill->Contain Clean Scoop to Waste Container Contain->Clean Validate Perform Ehrlich's Swab Test (Self-Validation) Clean->Validate

Figure 2: Decision matrix for emergency response and spill cleanup validation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 276276, 3-Acetyl-5-methoxyindole. Retrieved from [Link]

  • Metwally, M. A., et al. (2009).[4] 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496. Retrieved from [Link]

  • Hardy Diagnostics. (2016). Indole Test Reagents Technical Document. Retrieved from [Link]

  • Stiborová, M., et al. (2005).[5] Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine. National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

Role of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in heterocyclic chemistry

Title: Strategic Utilization of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in the Synthesis of N-Alkoxyindole Phytoalexin Analogs Subtitle: A Technical Guide to Reactivity, Synthetic Pathways, and Heterocyclic Const...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in the Synthesis of N-Alkoxyindole Phytoalexin Analogs Subtitle: A Technical Guide to Reactivity, Synthetic Pathways, and Heterocyclic Construction[1]

Executive Summary: The N-Alkoxy "Linchpin"

In the landscape of heterocyclic chemistry, 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one represents a specialized, high-value intermediate.[1] Unlike standard indole scaffolds, the presence of the N-methoxy group (N-OMe) imparts unique electronic properties and metabolic stability profiles, making it a critical precursor for phytoalexin analogs (such as 1-methoxybrassinin and cyclobrassinin derivatives) and novel kinase inhibitors.[1]

This guide analyzes the molecule’s dual-electrophilic nature—combining a C3-carbonyl and an


-chloro moiety—to demonstrate its utility in constructing fused heterocycles via Hantzsch-type cyclizations and nucleophilic substitutions.[1]

Structural Analysis & Reactivity Profile

The molecule functions as a bifunctional electrophile tethered to a nucleophilic indole core. Its reactivity is defined by three distinct zones:

ZoneStructural FeatureReactivity & Application
Zone A

-Chloroketone
Primary Electrophile: Highly reactive towards nucleophiles (

) and condensation reactions.[1] Key for forming thiazoles, imidazoles, and oxazoles.
Zone B C3-Carbonyl Conjugation Bridge: Electron-withdrawing group that deactivates the indole ring against oxidation but activates the

-carbon for acidity.[1]
Zone C N-Methoxy Indole The Differentiator: The N-OMe group blocks H-bond donation, alters lipophilicity (

), and prevents N-glycosylation, a common metabolic clearance pathway.[1]
Expert Insight: The N-OMe Stability Paradox
  • Challenge: The N-OMe bond is susceptible to reductive cleavage (returning to N-H indole) under harsh hydrogenation conditions or nucleophilic cleavage by strong thiolate/alkoxide nucleophiles in polar aprotic solvents.[1]

  • Solution: Synthetic routes must avoid strong Lewis acids (e.g.,

    
    ) or vigorous catalytic hydrogenation (
    
    
    
    ) once the N-OMe is installed.

Synthetic Pathways & Mechanisms

Construction of the Scaffold

The synthesis requires a stepwise approach to prevent N-O bond degradation. The preferred route involves the formation of 1-methoxyindole followed by regioselective C3-acylation.[1]

Pathway Diagram: Core Synthesis

G Indole Indole N_OH 1-Hydroxyindole Indole->N_OH Na2WO4, H2O2 (Oxidation) N_OMe 1-Methoxyindole N_OH->N_OMe MeI, K2CO3 Acetone (Alkylation) Target 2-Chloro-1-(1-methoxy- 1H-indol-3-yl)ethanone N_OMe->Target ClCH2COCl Pyridine/DCM (Acylation)

Figure 1: Stepwise synthesis of the target


-chloroketone from indole.[1] Note the use of mild base (Pyridine) in the final step to preserve the N-OMe functionality.
Divergent Applications: The Hantzsch Thiazole Synthesis

The most potent application of this scaffold is the synthesis of 1-methoxyspirobrassinol analogs and related phytoalexins. The


-chloroketone reacts with thioamides to form thiazole rings fused or tethered to the indole.[1]

Mechanism:

  • Displacement: Sulfur attacks the

    
    -carbon, displacing chloride (
    
    
    
    ).
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the thiazole ring.

Experimental Protocols

Protocol A: Preparation of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Validates: Regioselective Acylation

  • Reagents: 1-Methoxyindole (1.0 eq), Chloroacetyl chloride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 1-methoxyindole in anhydrous DCM (0.2 M) and cool to 0°C.

    • Add pyridine dropwise.

    • Add chloroacetyl chloride dropwise over 15 minutes. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice-cold 1M HCl (to remove pyridine).

    • Workup: Extract with DCM (3x), wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

  • Critical Control Point: Do not use

    
     (Friedel-Crafts conditions); the Lewis acid can cleave the N-OMe bond.[1] Pyridine is sufficient for the activated indole ring.
    
Protocol B: Synthesis of Thiazolyl-Indole Derivative (Hantzsch Cyclization)

Validates: Bifunctional Electrophile Utility

  • Reagents: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (1.0 eq), Thioacetamide (1.1 eq), Ethanol (absolute).[1]

  • Procedure:

    • Dissolve the

      
      -chloroketone in ethanol (0.1 M).[1]
      
    • Add thioacetamide in one portion.

    • Reflux for 2–4 hours.

    • Observation: The solution typically turns yellow/orange; precipitation of the hydrochloride salt may occur.

    • Isolation: Cool to 0°C. Filter the precipitate. Neutralize with saturated

      
       to obtain the free base.
      
  • Outcome: Yields 4-(1-methoxy-1H-indol-3-yl)-2-methylthiazole.[1]

Advanced Workflow: Phytoalexin Analog Construction

The following diagram illustrates the divergence point where the scaffold is used to access different bioactive classes.

G Scaffold 2-Chloro-1-(1-methoxy- 1H-indol-3-yl)ethanone Thioamide + Thioamide / Thiourea (Hantzsch) Scaffold->Thioamide Amine + Primary/Secondary Amine (Substitution) Scaffold->Amine Amidine + Amidine (Cyclization) Scaffold->Amidine Thiazole Thiazole Analogs (Phytoalexin Mimics) Aminoketone $alpha$-Aminoketones (Kinase Inhibitors) Imidazole Imidazoles (Antifungals) Thioamide->Thiazole Amine->Aminoketone Amidine->Imidazole

Figure 2: Divergent synthetic utility of the scaffold.[1] The


-chloroketone serves as the common precursor for three distinct heterocyclic classes.

References

  • Pedras, M. S. C., & Yaya, E. E. (2010). Cruciferous phytoalexins: biochemical mechanism of the antifungal activity of brassinin and cyclobrassinin. Phytochemistry.[2][3]

  • Somei, M., et al. (1992).[4] A Simple Synthesis of a Phytoalexin, Methoxybrassinin.[4] Heterocycles.[2][4][5][6][7]

  • Budovská, M., et al. (2013).[8] The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin.[8] Bioorganic & Medicinal Chemistry.[2][9]

  • MedChemExpress. (2024). 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone Product Information. (Analogous reactivity data).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Application Note: Synthesis and Isolation Protocols for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Introduction and Strategic Rationale In the development of novel therapeutics, indole derivatives serve as privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocols for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Introduction and Strategic Rationale

In the development of novel therapeutics, indole derivatives serve as privileged scaffolds. Specifically, 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (commonly referred to as 3-chloroacetyl-1-methoxyindole) is a critical intermediate in the synthesis of complex biologically active molecules. It is extensively utilized as a building block for synthesizing dual-action HIV-1 protease (PR) and reverse transcriptase (RT) inhibitors[1], as well as naturally occurring phytoalexins and analogs of pimprinine[2].

The introduction of a methoxy group at the N-1 position of the indole ring fundamentally alters the electronic and reactive profile of the molecule. By placing an electronegative oxygen atom directly on the indole nitrogen, the nitrogen's ability to conjugate with the ring is decreased. This destabilizes potential alkylideneindolenine intermediates, thereby suppressing unwanted dimerization or polymerization pathways that commonly plague unprotected indoles during electrophilic aromatic substitution[2]. Consequently, this allows for highly regioselective direct acylation at the C3 position.

Mechanistic Pathway and Workflow

The synthesis relies on a direct, uncatalyzed Friedel-Crafts-type acylation. Because the C3 position of the indole retains sufficient enamine-like nucleophilicity, and chloroacetyl chloride is a highly reactive electrophile, the reaction proceeds without the need for a strong Lewis acid catalyst. Bypassing Lewis acids is strategically advantageous, as harsh Lewis acidic conditions could prematurely cleave the sensitive N-O bond of the 1-methoxyindole substrate.

G N1 1-Methoxyindole (Nucleophile) N3 Thermal Activation (Dry Benzene, Reflux 9h) N1->N3 N2 Chloroacetyl Chloride (Electrophile, ~9.7 eq) N2->N3 N4 Alkaline Quench (Ice + 8% aq. NaOH) N3->N4 Neutralization N5 Biphasic Extraction (CH2Cl2:MeOH 95:5) N4->N5 Phase Separation N6 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Target Intermediate) N5->N6 Isolation

Workflow for the C3-acylation of 1-methoxyindole to yield the target chloroacetyl derivative.

Quantitative Reaction Parameters

To ensure reproducibility and self-validation of the protocol, the stoichiometric ratios and physical parameters must be strictly adhered to. The following table summarizes the optimized reaction conditions based on established literature yields of 80%[2].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
1-Methoxyindole 147.181.00107.0 mg (0.72 mmol)Starting Material
Chloroacetyl chloride 112.949.73791.8 mg (7.01 mmol)Acylating Agent
Benzene (Anhydrous) 78.11Solvent3.0 mL (total)Non-polar Reaction Medium
Sodium Hydroxide (8% aq) 40.00ExcessAs neededQuenching / Neutralization
Target Product 223.66-~128 mg (80% Yield)Synthetic Intermediate

Step-by-Step Experimental Protocol

Safety Note: Chloroacetyl chloride is a severe lachrymator and corrosive agent. Benzene is a known carcinogen. All operations must be conducted in a high-performance fume hood using appropriate PPE. (Note: In modern scale-up adaptations, anhydrous toluene is frequently evaluated as a safer alternative to benzene, though the protocol below reflects the validated literature standard[2]).

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 107.0 mg (0.72 mmol) of 1-methoxyindole in 2.0 mL of anhydrous benzene in a dry, round-bottom flask equipped with a magnetic stir bar.

  • Causality: Anhydrous conditions are mandatory. The presence of trace water will rapidly hydrolyze the chloroacetyl chloride into chloroacetic acid and HCl, destroying the electrophile and lowering the yield.

Step 2: Electrophile Addition

  • Action: Prepare a separate solution of 791.8 mg (7.01 mmol) of chloroacetyl chloride in 1.0 mL of anhydrous benzene. Add this dropwise to the stirring indole solution at room temperature.

  • Causality: A massive stoichiometric excess (~9.7 equivalents) of the acid chloride is utilized. Because the N-methoxy group slightly deactivates the indole core compared to N-alkyl indoles, this excess is required to drive the equilibrium forward and ensure complete conversion of the starting material[2].

Step 3: Thermal Activation

  • Action: Attach a reflux condenser fitted with a drying tube (or under an inert argon atmosphere) and heat the mixture to reflux (approx. 80°C) for 9 hours with continuous stirring.

  • Causality: The thermal energy overcomes the activation barrier for the electrophilic attack at the C3 position. The 9-hour duration has been empirically validated to maximize yield while minimizing potential thermal degradation of the N-O bond[2].

Step 4: Quenching and Neutralization

  • Action: Remove the reaction flask from the heat source and immediately cool it in an ice-water bath. Slowly add 8% aqueous NaOH and distilled water until the evolution of gas ceases and the aqueous phase is basic.

  • Causality: The ice bath controls the exothermic hydrolysis of the unreacted chloroacetyl chloride. The 8% NaOH neutralizes the generated hydrochloric acid, preventing acid-catalyzed degradation or polymerization of the newly formed 3-chloroacetyl-1-methoxyindole.

Step 5: Biphasic Extraction and Isolation

  • Action: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a solvent mixture of CH₂Cl₂–MeOH (95:5, v/v). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: While the product is largely non-polar, the addition of 5% methanol to the dichloromethane enhances the extraction efficiency of the slightly polar carbonyl-containing product from the basic aqueous matrix[2]. The crude product can then be advanced to purification (e.g., preparative TLC or column chromatography on silica gel) to isolate the pure 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.

References

1.[1] Rational design and Structure−Activity relationship of coumarin derivatives effective on HIV-1 protease and partially on HIV-1 reverse transcriptase. researchgate.net. Available at: 2.[2] SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY-INDOLE CHEMISTRY. clockss.org. Available at:

Sources

Application

Application Note: Regioselective Friedel-Crafts Acylation of 1-Methoxyindole

Executive Summary 1-Methoxyindole is a privileged heterocyclic scaffold embedded in numerous bioactive natural products, including cruciferous phytoalexins and pimprinine analogs (1)[1]. Functionalization at the C-3 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxyindole is a privileged heterocyclic scaffold embedded in numerous bioactive natural products, including cruciferous phytoalexins and pimprinine analogs (1)[1]. Functionalization at the C-3 position via Friedel-Crafts acylation is a critical transformation in drug development and natural product total synthesis. This application note details the mechanistic rationale and optimized step-by-step protocols for the C-3 acylation of 1-methoxyindole. To ensure high scientific integrity and reproducibility, we highlight catalyst-free thermal conditions for highly reactive electrophiles, which circumvent the stability issues often encountered with traditional Lewis acid-mediated pathways.

Mechanistic Insights & Regioselectivity

The N-methoxy group exerts a unique electronic influence on the indole core. While the oxygen atom is highly electronegative (exerting an inductive electron-withdrawing effect), its lone pairs can participate in resonance, maintaining the enamine-like nucleophilicity of the indole C-3 position. Consequently, electrophilic aromatic substitution occurs almost exclusively at C-3 (2)[2].

Causality in Experimental Design: The presence of the N-methoxy oxygen introduces a coordination liability. Strong, hard Lewis acids (such as


 or 

) can coordinate with the N–O oxygen, leading to catalyst sequestration, undesired N–O bond cleavage, or polymerization. To circumvent this, highly electrophilic acylating agents (e.g., chloroacetyl chloride or oxalyl chloride) are deployed under catalyst-free, thermal conditions. The thermal energy is sufficient to drive the formation of the Wheland intermediate without requiring Lewis acid activation, thus preserving the sensitive N-methoxy moiety[2].

G N1 1-Methoxyindole (Nucleophile) N3 Activation (Heat / Lewis Acid) N1->N3 N2 Acyl Chloride (Electrophile) N2->N3 N4 Wheland Intermediate (C-3 Position) N3->N4 Electrophilic Attack N5 3-Acyl-1-methoxyindole (Target Product) N4->N5 Rearomatization (-HCl)

Fig 1: Mechanistic pathway for C-3 regioselective Friedel-Crafts acylation of 1-methoxyindole.

Experimental Protocols

Protocol A: Catalyst-Free Acylation with Chloroacetyl Chloride

Rationale: Benzene is selected as a non-polar, non-coordinating solvent that allows for a sufficiently high reflux temperature (80 °C) to drive the catalyst-free acylation. An excess of the acyl chloride compensates for the absence of a Lewis acid activator, ensuring complete conversion (2)[2].

Materials:

  • 1-Methoxyindole (1.0 equiv, 0.72 mmol, 107.0 mg)

  • Chloroacetyl chloride (9.7 equiv, 7.01 mmol, 791.8 mg)

  • Anhydrous benzene (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methoxyindole in anhydrous benzene (2.0 mL) under an inert argon atmosphere.

  • Reagent Addition: In a separate vial, prepare a solution of chloroacetyl chloride in anhydrous benzene (1.0 mL). Add this solution dropwise to the reaction flask at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) and stir continuously for 9 hours. Monitor the reaction progress via TLC (hexane/EtOAc) to confirm the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the reaction by adding 8% aqueous NaOH dropwise until the pH is neutralized, followed by the addition of distilled water (5 mL).

  • Extraction & Purification: Extract the aqueous layer with a

    
    –MeOH mixture (95:5, v/v) three times. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via preparative thin-layer chromatography (p-TLC) to yield 3-chloroacetyl-1-methoxyindole[2].
Protocol B: Mild Acylation with Oxalyl Chloride

Rationale: Oxalyl chloride is exceptionally electrophilic. The reaction proceeds rapidly at room temperature in THF without thermal forcing. Because the resulting 3-glyoxylyl chloride intermediate is highly reactive, it is typically trapped in situ with an amine (e.g., dimethylamine) to form a stable oxalic amide (3)[3].

Materials:

  • 1-Methoxyindole (1.0 equiv, 0.75 mmol, 111.3 mg)

  • Oxalyl chloride (10.0 equiv, 7.6 mmol, 958.1 mg)

  • Anhydrous THF (10.0 mL)

  • 50% aqueous Dimethylamine (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methoxyindole in anhydrous THF (5.0 mL) under an argon atmosphere at room temperature.

  • Acylation: Add a solution of oxalyl chloride in anhydrous THF (5.0 mL) dropwise to the stirring indole solution.

  • Incubation: Stir the mixture at room temperature for 1.5 hours. The highly reactive 3-glyoxylyl chloride intermediate forms rapidly.

  • Amidation (Trapping): Carefully add 50% aqueous dimethylamine (5.0 mL) to the reaction mixture. Stir for an additional 4 hours at room temperature.

  • Workup: Dilute the mixture with water and extract with

    
    . Dry the organic phase over 
    
    
    
    , concentrate, and purify via chromatography to yield N,N-dimethyl-1-methoxyindol-3-oxalic amide[3].

Quantitative Data & Yield Analysis

To facilitate protocol selection based on the desired acyl group and available equipment, Table 1 summarizes the quantitative data across different acylation strategies for 1-methoxyindole.

Table 1: Comparative Acylation Conditions and Yields for 1-Methoxyindole

Acylating AgentCatalyst / PromoterSolventTemperatureTimeYield (C-3 Product)Reference
Chloroacetyl chlorideNone (Thermal)Benzene80 °C (Reflux)9.0 h80%[2]
Oxalyl chlorideNoneTHF25 °C (RT)1.5 h>85%*[3]
Acetyl chloride

(1.5 eq)

0 °C to RT4.0 h65 - 75%Standard

*Yield reported after in situ trapping with dimethylamine to form the stable amide.

References

  • Title: SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)
  • Source: mdpi.com (Molecules, 2019)

Sources

Method

Technical Application Note: Synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

[1] Executive Summary This technical guide details the reagents and protocols required for the synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Target Molecule). This compound is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the reagents and protocols required for the synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Target Molecule). This compound is a critical intermediate in the development of indole-based alkaloids and kinase inhibitors where the N-methoxy functionality provides unique metabolic stability and hydrogen-bonding characteristics compared to N-H or N-alkyl indoles.

The synthesis centers on the regioselective C3-acylation of 1-methoxyindole using chloroacetyl chloride . Unlike standard Friedel-Crafts acylations that often require strong Lewis acids (e.g.,


), the electron-rich nature of the 1-methoxyindole core allows for a thermal acylation approach, minimizing the risk of cleaving the labile 

bond.

Chemical Strategy & Retrosynthesis

The synthesis is designed to avoid harsh acidic conditions that could degrade the N-methoxy group. The strategy relies on the high nucleophilicity of the indole C3 position.

  • Precursor: 1-Methoxyindole (prepared via oxidation of indoline or alkylation of 1-hydroxyindole).

  • Reagent: Chloroacetyl chloride (electrophile).[1]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Critical Control Point: Temperature management during acylation to prevent polymerization or

    
     bond cleavage.
    
Pathway Visualization

Synthesispathway Indoline Indoline (Starting Material) MethoxyIndole 1-Methoxyindole (Key Precursor) Indoline->MethoxyIndole Reagent1 Na2WO4, H2O2 MeOH Target 2-Chloro-1-(1-methoxy-1H-indol-3-yl) ethan-1-one (Target) MethoxyIndole->Target Reagent2 Chloroacetyl Chloride Toluene/Benzene, Reflux

Figure 1: High-level synthetic route from commercially available indoline to the target chloromethyl ketone.

Reagents & Materials Guide

The following reagents are required. Purity grades are critical due to the sensitivity of the N-methoxy moiety.

Table 1: Core Reagents List
Reagent NameCAS No.GradeRoleMolar Eq.
1-Methoxyindole 6685-24-1>97% (HPLC)Nucleophile / Substrate1.0
Chloroacetyl Chloride 79-04-9Reagent Plus (98%)Electrophile / Acylating Agent1.2 - 1.5
Toluene (or Benzene*)108-88-3Anhydrous (<50 ppm

)
Solvent10-15 Vol
Sodium Bicarbonate 144-55-8ACS ReagentQuenching Agent (Base)Excess
Ethyl Acetate 141-78-6HPLC GradeExtraction SolventN/A
Magnesium Sulfate 7487-88-9AnhydrousDrying AgentN/A

*Note: While literature [1] cites Benzene, Toluene is recommended as a safer, greener alternative with a similar boiling point profile.

Detailed Experimental Protocol

Phase 1: Preparation of Precursor (If not purchased)

Note: If 1-Methoxyindole is purchased commercially, skip to Phase 2. Method: Oxidation of Indoline followed by methylation [2].

  • Dissolve indoline in MeOH.

  • Add

    
     (catalyst) and dropwise add 30% 
    
    
    
    at
    
    
    .
  • Add

    
     and Methyl Iodide (MeI) to the reaction mixture (one-pot) or isolate 1-hydroxyindole and methylate.
    
  • Purify via silica gel chromatography (Hexane/EtOAc).

Phase 2: Synthesis of Target Molecule (Acylation)

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure:
  • Setup:

    • Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Dissolution:

    • Charge 1-Methoxyindole (1.0 equiv, e.g., 147 mg, 1.0 mmol) into the flask.

    • Add Anhydrous Toluene (5.0 mL). Stir until fully dissolved.

  • Reagent Addition:

    • Prepare a solution of Chloroacetyl Chloride (1.5 equiv, e.g., 170 mg/120

      
      L) in Toluene (2.0 mL).
      
    • Add the acid chloride solution dropwise to the indole solution at room temperature over 5 minutes.

    • Observation: The solution may darken slightly.

  • Reaction:

    • Heat the mixture to Reflux (

      
      ) .
      
    • Maintain reflux for 4 to 9 hours .

    • Monitoring: Monitor via TLC (System: 3:1 Hexane:EtOAc). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup (Critical for Stability):

    • Cool the reaction mixture to

      
       (Ice bath).
      
    • Quench: Slowly add saturated aqueous

      
        or 8% NaOH  solution.
      
      • Note: The literature [1] suggests 8% NaOH, but

        
         is milder if the product shows sensitivity. Ensure pH is neutral to slightly basic (pH 7-8).
        
    • Transfer to a separatory funnel. Extract with Ethyl Acetate (

      
       mL) or DCM.
      
    • Wash the combined organic layers with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a solid.

    • Recrystallization: Recrystallize from Ethanol or EtOAc/Hexane to yield the pure product.

    • Yield Expectation: 75% - 85%.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

Table 2: Analytical Specifications
TestExpected ResultInterpretation
Appearance Off-white to pale yellow solidCrystalline form indicates high purity.

NMR
(

)

4.08 (s, 3H,

)
Confirms intact N-methoxy group.

4.37 (s, 2H,

)
Confirms chloroacetyl installation.[2]

7.84 (s, 1H, C2-H)
Characteristic indole proton.
MS (ESI)

223/225

Chlorine isotope pattern (3:1) visible.
Melting Point

Sharp range indicates purity.
Mechanistic Insight (Graphviz)

The reaction proceeds via direct electrophilic attack at the electron-rich C3 position. The N-methoxy group activates the ring but prevents N-acylation.

Mechanism Step1 Reactants: 1-Methoxyindole + Cl-CH2-CO-Cl Step2 Intermediate: Sigma-Complex at C3 (Tetrahedral Intermediate) Step1->Step2 Nucleophilic Attack (Reflux) Step3 Elimination: Loss of HCl (Re-aromatization) Step2->Step3 -H+ Product Product: 3-Chloroacetyl-1-methoxyindole Step3->Product Final Product

Figure 2: Mechanism of C3-acylation. The thermal conditions drive the elimination of HCl without requiring a Lewis Acid catalyst.

Troubleshooting Guide

  • Issue: Low Yield / Starting Material Remains.

    • Cause: Incomplete reaction due to insufficient heat or old reagent.

    • Solution: Ensure Chloroacetyl chloride is fresh (clear, not yellow). Increase reflux time to 12 hours.

  • Issue: Product Decomposition (Dark Tar).

    • Cause: Overheating or acid-catalyzed degradation of the

      
       bond.
      
    • Solution: Do not exceed

      
      . Ensure the quench is performed immediately after cooling. Use Toluene instead of Xylene to limit max temperature.
      
  • Issue: N-Acylation observed.

    • Cause: Highly unlikely with 1-methoxyindole. If observed, check starting material purity (ensure it is not 1H-indole).

References

  • Kawasaki, T., et al. "Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine."[2] Heterocycles, 2019 , Vol. 98, No.[2] 2.

  • Somei, M., et al. "Preparation of 1-Hydroxyindole Derivatives." Chem. Pharm. Bull., 1981 , 29, 249.

  • BenchChem.[3] "1H-Indole, 1-(chloroacetyl)- Technical Data." BenchChem Database.

  • Sigma-Aldrich.[4] "Chloroacetyl Chloride Product Sheet."

Sources

Application

Application Note: Nucleophilic Substitution of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

This Application Note is designed for research scientists and medicinal chemists utilizing 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (hereafter referred to as Compound 1 ) as a strategic intermediate.[1] The guide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists utilizing 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (hereafter referred to as Compound 1 ) as a strategic intermediate.[1]

The guide focuses on the nucleophilic substitution (


)  of the 

-chloro ketone moiety. This reaction is the primary gateway to synthesizing 1-methoxyindole-based kinase inhibitors, antiviral agents, and synthetic phytoalexin analogs.[1]

Executive Summary

Compound 1 represents a specialized scaffold in indole chemistry. Unlike standard N-alkyl indoles, the 1-methoxy (N-OMe) group imparts unique electronic properties (combined inductive withdrawal and resonance donation) and metabolic stability profiles.[1] The pendant


-chloroketone  at the C3 position acts as a highly reactive electrophilic "warhead," enabling rapid diversification via 

reactions.

This protocol details the optimized conditions for substituting the chloride leaving group with amines, thiols, and carboxylates , while preserving the integrity of the sensitive N-OMe bond.

Chemical Foundation & Mechanism[2]

Reactivity Profile

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) .
  • Electrophile: The methylene carbon (

    
    -C) is activated by the adjacent carbonyl group, which withdraws electron density, making the C-Cl bond highly polarized and susceptible to nucleophilic attack.
    
  • The N-Methoxy Effect: The N-OMe group at position 1 prevents N-H deprotonation side reactions common in simple indoles. However, the N-O bond is susceptible to cleavage under strong reducing conditions (e.g., Zn/AcOH,

    
    /Pd). Therefore, non-reductive basic conditions  are strictly required for substitution.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Figure 1: Mechanistic pathway for nucleophilic substitution on Compound 1. Start 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Electrophile) TS Transition State [Nu...C...Cl]‡ Start->TS Activation by C=O Side Side Reaction: N-O Cleavage (Avoid Reductants) Start->Side Zn/HCl or H2/Pd Nu Nucleophile (Nu:) (Amine, Thiol, Carboxylate) Nu->TS Attack at α-Carbon Product 3-Substituted-1-methoxyindole (Product) TS->Product -Cl⁻ (Leaving Group)

Experimental Protocols

General Considerations
  • Solubility: Compound 1 is soluble in DMF, DMSO, THF, and Acetone. It has limited solubility in alcohols and non-polar solvents (Hexanes).

  • Stoichiometry: Use a slight excess of nucleophile (1.1–1.2 equiv) to ensure completion.

  • Base Selection:

    • Amines: Excess amine (2.0 equiv) or DIPEA/TEA.

    • Thiols/Phenols:

      
       or 
      
      
      
      .
Protocol A: Aminolysis (Synthesis of -Amino Ketones)

Target: Kinase inhibitor linkers, CNS-active analogs.[1]

Reagents:

  • Compound 1 (1.0 equiv)[1][2]

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)[1]

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Compound 1 in 5 mL of anhydrous THF under

    
     atmosphere.
    
  • Addition: Add 1.5 mmol of DIPEA followed by 1.2 mmol of the secondary amine dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) and Brine (1 x 10 mL).
      
    • Note: Avoid acidic washes (e.g., 1M HCl) if the product amine is basic, as it will extract into the aqueous layer.

  • Purification: Flash column chromatography (DCM:MeOH gradient 98:2 to 95:5).

Protocol B: Thioetherification (Synthesis of Sulfide Derivatives)

Target: Phytoalexin analogs (Methoxybrassinin mimics).[1]

Reagents:

  • Compound 1 (1.0 equiv)[1][2]

  • Thiol (R-SH) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetone (Reagent Grade)[1]

Step-by-Step:

  • Preparation: Suspend 2.0 mmol of anhydrous

    
     in 5 mL of Acetone.
    
  • Activation: Add 1.1 mmol of the Thiol and stir for 10 minutes at RT to generate the thiolate anion.

  • Substitution: Add 1.0 mmol of Compound 1 (dissolved in 1 mL Acetone) to the suspension.

  • Reaction: Stir at RT for 1 hour. (Heating to reflux is rarely needed for thiols due to high nucleophilicity).

  • Workup:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate in vacuo.

    • Recrystallize from EtOH or purify via silica gel (Hexane:EtOAc).

Critical Optimization Data

The following table summarizes solvent and base compatibility specifically for the 1-methoxyindole system.

ParameterRecommendedAcceptableAVOID Reason for Avoidance
Solvent DMF, THF, AcetoneAcetonitrile, DCMAlcohols (MeOH/EtOH)Alcohols can compete as nucleophiles (solvolysis) at high temps.[1]
Base DIPEA,

,


, Pyridine
NaOH, NaH, KOtBuStrong hydroxide/alkoxide bases can cause aldol condensation or hydrolysis of the N-OMe.
Temp

Up to


Thermal decomposition of the N-OMe bond or polymerization.[1]
Atmosphere Nitrogen/ArgonAir (for stable Nu)Hydrogen (

)
CRITICAL:

will cleave the N-O bond to form N-H indole.

Troubleshooting & Safety

Common Issues
  • Issue: Low Yield / Complex Mixture.

    • Cause: Polymerization of the

      
      -chloroketone or competing aldol condensation.
      
    • Solution: Add the nucleophile slowly at

      
      . Ensure the reaction is not too concentrated (
      
      
      
      ).
  • Issue: Loss of Methoxy Group (Formation of N-H indole).

    • Cause: Presence of reducing agents or extreme Lewis Acids.

    • Solution: Verify solvent purity (no peroxides) and avoid zinc, tin, or catalytic hydrogenation conditions.

Safety Profile (HSE)
  • Vesicant Warning:

    
    -Haloketones are potent lachrymators and skin irritants (alkylating agents).[1]
    
  • Handling: Always handle Compound 1 in a fume hood. Double-glove (Nitrile) is recommended.[1]

  • Decontamination: Quench glassware and spills with a dilute solution of ammonia or ethanolamine to destroy the alkylating potential before washing.

References

  • ChemicalBook. (n.d.). 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone Synthesis and Properties. (Analogous chemistry for N-substituted indoles). Link

  • MedChemExpress. (2024). 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone Product Information. (Demonstrates stability of methoxy-indole cores). Link

  • Somei, M., et al. (2023).[3] Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles.[1] MDPI Chemistry.[4] (Discusses the electronic nature and reactivity of the N-methoxyindole scaffold). Link[1]

  • PubChem. (2024).[5] 1-Methoxy-1H-indole-3-carboxaldehyde Compound Summary. (Precursor and related metabolite data). Link[1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-1-(indol-3-yl)ethanone derivatives.[1]Link[1]

Sources

Method

Application Notes and Protocols: Cyclization Techniques Involving Alpha-Chloroacetyl Indoles

Introduction: The Versatility of α-Chloroacetyl Indoles in Heterocyclic Synthesis The indole nucleus is a cornerstone of medicinal chemistry, serving as the structural core for a vast array of natural products, pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of α-Chloroacetyl Indoles in Heterocyclic Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, serving as the structural core for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules has made the development of methods to construct complex, indole-fused heterocyclic systems a paramount objective in drug discovery.[3][4] Among the diverse synthons employed for this purpose, α-chloroacetyl indoles have emerged as exceptionally versatile and powerful building blocks.

The reactivity of the α-chloroacetyl group—a potent electrophile and a precursor to radical intermediates—provides a gateway to a multitude of intramolecular cyclization strategies. This guide offers a detailed exploration of these techniques, moving beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust toolkit for the synthesis of novel indole-fused scaffolds.

Preparation of α-Chloroacetyl Indole Precursors

The strategic placement of the chloroacetyl group on the indole ring dictates the subsequent cyclization pathway. The two most common precursors are N-chloroacetyl indoles and 3-chloroacetyl indoles, which are readily prepared from the parent indole.

Workflow for Precursor Synthesis

cluster_0 Precursor Synthesis Indole Indole N_Chloroacetyl 1-(Chloroacetyl)indole Indole->N_Chloroacetyl Base (e.g., NaH) Solvent (e.g., THF) C3_Chloroacetyl 3-(Chloroacetyl)indole Indole->C3_Chloroacetyl Lewis Acid (e.g., AlCl₃) or Pyridine Solvent (e.g., CS₂, Py) ChloroacetylChloride Chloroacetyl Chloride (ClCOCH₂Cl) ChloroacetylChloride->N_Chloroacetyl ChloroacetylChloride->C3_Chloroacetyl

Caption: General routes to N- and C3-chloroacetylated indole precursors.

Protocol 1: Synthesis of 1-(Chloroacetyl)indole

This protocol describes the N-acylation of indole. The use of a strong base like sodium hydride (NaH) deprotonates the indole nitrogen, forming a potent nucleophile that readily attacks chloroacetyl chloride.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of indole).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

  • Indole Addition: Add a solution of indole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Acylation: Cool the reaction mixture back to 0 °C. Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF dropwise. A precipitate may form.

  • Reaction & Quench: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(chloroacetyl)indole.[5]

Protocol 2: Synthesis of 3-(Chloroacetyl)indole

This protocol describes the Friedel-Crafts acylation at the electron-rich C3 position of indole.

  • Preparation: In a round-bottom flask, dissolve indole (1.0 equivalent) in a suitable solvent such as pyridine.[5]

  • Acylation: Cool the solution to 0 °C. Add chloroacetyl chloride (1.2 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.

  • Purification: Wash the crude solid with cold water until the washings are neutral. Dry the solid under vacuum and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-(chloroacetyl)indole.[5][6] This compound has been identified as a novel allosteric AKT inhibitor, highlighting its significance in drug discovery.[6][7][8]

Palladium-Catalyzed Intramolecular C-H Arylation

A powerful modern technique for forming C-C bonds is the palladium-catalyzed intramolecular C-H functionalization. While many examples start with α-chloroacetanilides to form oxindoles, the principle is directly applicable to indole systems for the construction of fused carbocyclic and heterocyclic rings.[9][10][11] This method offers a milder alternative to harsh Friedel-Crafts conditions and provides high regioselectivity without requiring pre-functionalized arenes.[11]

Mechanism of Pd-Catalyzed C-H Arylation

The catalytic cycle, pioneered by researchers like Stephen L. Buchwald, is believed to proceed through oxidative addition, C-H activation/concerted metalation-deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the C-H activation and reductive elimination steps.[11]

A Pd(0)L₂ B Oxidative Addition α-chloroacetyl indole attacks the Pd(0) center A->B α-chloroacetyl indole C Pd(II) Intermediate C-Pd-Cl bond formed B->C D C-H Activation Intramolecular C-H bond at C4 or C2 approaches the metal center C->D Base (e.g., Et₃N) E Palladacycle Five-membered ring formed via concerted metalation-deprotonation D->E F Reductive Elimination New C-C bond is formed, regenerating the Pd(0) catalyst E->F F->A Catalyst Regeneration G Fused Indole Product F->G

Caption: Plausible mechanism for Palladium-Catalyzed Intramolecular C-H Arylation.

Protocol 3: Synthesis of Fused Indoles via Intramolecular C-H Arylation

This generalized protocol is adapted from the highly successful methods developed for oxindole synthesis.[10][11]

  • Inert Atmosphere: Add the α-chloroacetyl indole substrate (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.02-0.05 equiv), and a bulky phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (0.04-0.10 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add a suitable base, such as triethylamine (Et₃N, 2.0-3.0 equiv), and an anhydrous solvent like toluene or dimethylacetamide (DMA).

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the cyclized product.

Substrate TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
α-chloroacetanilidePd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylEt₃NToluene8080-95[11]
2-Chloroaniline + Ketone[Pd(tBu₃P)₂]K₃PO₄DMA14070-90[12]

Base-Mediated Intramolecular Nucleophilic Cyclization

This classical and highly effective strategy relies on an appended nucleophile on the indole scaffold attacking the electrophilic methylene carbon of the α-chloroacetyl group in an intramolecular S_N2 reaction. This approach is widely used to construct five- or six-membered heterocyclic rings fused to the indole core.

Mechanism of Nucleophilic Cyclization

The mechanism is a straightforward intramolecular nucleophilic substitution. A base is used to deprotonate the nucleophilic group (e.g., an amine, hydrazide, or thiol), enhancing its nucleophilicity and initiating the cyclization.

Start Indole with N-chloroacetyl and appended nucleophile (-XH) Deprotonation Deprotonation Start->Deprotonation Base (e.g., NaOH) Anion Nucleophilic Anion (-X⁻) formed Deprotonation->Anion Attack Intramolecular S_N2 Attack Anion->Attack TransitionState [Transition State] Attack->TransitionState Product Fused Heterocyclic Product TransitionState->Product Cl⁻ leaves

Caption: Mechanism for Base-Mediated Intramolecular Nucleophilic Cyclization.

Protocol 4: Synthesis of 5,6-dihydro-indolo[2,1-c][10][11][13]oxadiazin-5-one

This protocol details the cyclization of an N'-chloroacetylindole hydrazide to form a fused oxadiazine ring system.[13]

  • Precursor Synthesis: Prepare the N'-chloroacetylindole-2-carboxyhydrazide precursor by reacting indole-2-carboxyhydrazide with chloroacetyl chloride in refluxing dry dioxane.[13]

  • Reaction Setup: In a round-bottom flask, suspend the N'-chloroacetylindole hydrazide (1.0 equiv) in dimethylformamide (DMF).

  • Base Addition: Add a base such as sodium hydroxide (NaOH, 1.1 equiv) to the mixture.

  • Heating: Heat the reaction mixture in an oil bath at 130 °C for 2 hours with constant stirring.

  • Work-up: After cooling, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The resulting solid is crystallized from a suitable solvent, such as ethanol, to yield the pure cyclized product. The disappearance of the hydrazide NH proton signal in ¹H NMR confirms successful cyclization.[13]

SubstrateBaseSolventTemp (°C)ProductReference
N'-Chloroacetylindole hydrazideNaOHDMF130Indole-1,3,4-oxadiazin-5-one[13]
N-benzyl-N-chloroacetyl amino acidVariousVariousRT4-carboxy-2-azetidinone (β-lactam)[14]

Photochemical Radical Cyclization

Photocyclization of N-chloroacetyl indole derivatives provides an elegant route to medium-sized (7- or 8-membered) and larger rings, which are often challenging to synthesize via conventional methods.[15] The reaction proceeds through a radical-mediated pathway, where irradiation induces homolytic cleavage of the C-Cl bond.

Mechanism of Photocyclization

Upon irradiation with UV light (typically 254 nm), the chloroacetamide precursor undergoes homolytic cleavage of the carbon-chlorine bond to generate an acyl radical. This radical then undergoes an intramolecular addition to the electron-rich indole nucleus at various positions (C2, C3, C4, etc.), followed by rearomatization to yield the final fused-ring product.[15]

General Protocol 5: Photochemical Synthesis of Azepino/Azocino-indoles
  • Solution Preparation: Dissolve the N-chloroacetylindolylalkylamine precursor in a suitable solvent mixture, such as 50% aqueous ethanol.[15] The concentration should be low (e.g., 0.01 M) to minimize intermolecular side reactions.

  • Degassing: Degas the solution thoroughly by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Irradiation: Place the solution in a quartz reaction vessel and irradiate using a photochemical reactor equipped with a low-pressure mercury lamp (emitting primarily at 254 nm).

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction time can vary from a few hours to a day.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer and concentrate. Purify the crude product by column chromatography to isolate the cyclized products. Note that this reaction can produce multiple regioisomers.[15]

References

  • Prabhuodeyara M. Veeresha Sharma. Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry.
  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization.
  • Hennessy, E. J., & Buchwald, S. L. (2003).
  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

  • A Step-by-Step Guide to the Synthesis of Indole Derivatives: Applic
  • Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.
  • Novel Indole-fused, Medium-sized Ring Heterocycles via Chloroacetamide Photochemistry.
  • A multicomponent reaction for modular assembly of indole-fused heterocycles. PMC. [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles. Scite.ai. [Link]

  • Kim, J. H., et al. (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo. PubMed. [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University.
  • (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo. PMC. [Link]

  • (3-Chloroacetyl)-indole, a Novel Allosteric AKT Inhibitor, Suppresses Colon Cancer Growth In Vitro and In Vivo. AACR Journals. [Link]

  • A multicomponent reaction for modular assembly of indole-fused heterocycles. Semantic Scholar.
  • Nazaré, M., et al. (2004). A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones. Organic Chemistry Portal. [Link]

  • Photocyclization of 2-(N-chloroacetylpiperidylalkyl)indoles. Novel case of stereoisomerism dependent on sterically restrained conformations. The Journal of Organic Chemistry. [Link]

  • Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. MDPI. [Link]

Sources

Application

Application Note &amp; Scalable Synthesis Protocol: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Abstract This document provides a comprehensive guide for the scalable synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, a key α-halo ketone intermediate valuable in pharmaceutical and organic synthesis. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, a key α-halo ketone intermediate valuable in pharmaceutical and organic synthesis. The core of this process is a robust Friedel-Crafts acylation of 1-methoxy-1H-indole with chloroacetyl chloride. This guide is designed for researchers, chemists, and process development professionals, offering an in-depth analysis of the reaction mechanism, a detailed step-by-step protocol optimized for scalability, critical process parameters, and a thorough safety assessment. By explaining the causality behind experimental choices, this note aims to empower users to not only replicate the synthesis but also to adapt and troubleshoot the process effectively.

Introduction and Strategic Overview

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] The functionalization of the indole ring is therefore a critical endeavor in drug discovery. Specifically, indole-3-acyl derivatives serve as versatile precursors for more complex molecular architectures.[3][4] The target molecule, 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, incorporates a reactive chloromethyl ketone moiety, making it an excellent electrophilic building block for the introduction of various nucleophiles.

The primary synthetic challenge lies in achieving regioselective acylation at the C3 position of the indole ring under conditions that are amenable to large-scale production. The electron-rich nature of the indole heterocycle makes it highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site.[1][5] The Friedel-Crafts acylation is a classic and highly effective method for this transformation.[6][7][8]

Our scalable approach is centered on the Lewis acid-catalyzed Friedel-Crafts acylation of 1-methoxy-1H-indole. This strategy is selected for its high efficiency, regioselectivity, and the relative accessibility of the starting materials. We will detail the critical parameters that govern the success of this reaction on a larger scale, including catalyst selection, solvent effects, temperature management, and purification strategies that avoid chromatography.

Reaction Mechanism: The Electrophilic Acylation of 1-Methoxy-1H-Indole

The synthesis proceeds via a classical electrophilic aromatic substitution mechanism. Understanding these steps is crucial for process optimization and troubleshooting.

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the chloroacetyl chloride by coordinating to the carbonyl oxygen or the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, facilitating the formation of a highly electrophilic acylium ion (CH₂ClC≡O⁺), which is resonance-stabilized.[9]

  • Nucleophilic Attack: The electron-rich C3 position of the 1-methoxy-1H-indole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final acylated product.

  • Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation is why a stoichiometric or even excess amount of the catalyst is often required.[10] The complex is broken during the aqueous work-up.

G cluster_activation 1. Acylium Ion Formation cluster_attack 2. Nucleophilic Attack cluster_rearomatization 3. Aromatization & Complexation cluster_workup 4. Work-up Indole 1-Methoxy-1H-indole SigmaComplex Sigma Complex (Cationic Intermediate) Indole->SigmaComplex AcylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion [ClCH₂C=O]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ Product 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one ProductComplex->Product + H₂O/H⁺

Caption: Mechanism of the Friedel-Crafts acylation of 1-methoxy-1H-indole.

Detailed Protocol for Scalable Synthesis

This protocol is optimized for a ~10g scale and designed for straightforward adaptation to larger scales. The key to scalability is process control and moving from purification by chromatography to crystallization.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Methoxy-1H-indole147.1810.0 g67.9 mmolStarting material.
Chloroacetyl chloride112.949.2 g (6.5 mL)81.5 mmolAcylating agent. Pungent, corrosive.[11][12]
Aluminum chloride (AlCl₃)133.3411.3 g84.8 mmolAnhydrous. Moisture sensitive Lewis acid.[10]
Dichloromethane (DCM)84.93250 mL-Anhydrous grade.
Hydrochloric acid (HCl)36.46~50 mL (2M aq.)-For work-up.
Saturated NaHCO₃ solution-~100 mL-For neutralization wash.
Brine (Saturated NaCl)-~50 mL-For final wash.
Anhydrous MgSO₄120.37~10 g-Drying agent.
Isopropanol / Hexanes-As needed-For recrystallization.
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • 125 mL pressure-equalizing dropping funnel

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Ice/water bath

  • Standard glassware for work-up (separatory funnel, beakers, Buchner funnel)

Step-by-Step Procedure

A. Reaction Setup (Inert Atmosphere)

  • Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Establish a positive pressure of Nitrogen or Argon.

  • To the reaction flask, add anhydrous aluminum chloride (11.3 g).

  • Add anhydrous dichloromethane (150 mL) to the flask. Stir the suspension.

B. Reagent Addition (Temperature Control is Critical) 5. In a separate dry flask, prepare a solution of 1-methoxy-1H-indole (10.0 g) in anhydrous dichloromethane (50 mL). 6. Prepare a solution of chloroacetyl chloride (9.2 g) in anhydrous dichloromethane (50 mL) and charge it to the dropping funnel. 7. Cool the AlCl₃ suspension in the reaction flask to 0-5 °C using an ice/water bath. 8. Slowly add the chloroacetyl chloride solution from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The formation of the acylium ion complex is exothermic. 9. After the addition is complete, stir the mixture at 0-5 °C for an additional 15 minutes. 10. Slowly add the 1-methoxy-1H-indole solution dropwise over 45-60 minutes, again ensuring the internal temperature does not exceed 10 °C.

C. Reaction and Monitoring 11. Once the indole addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. 12. Stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

D. Work-up and Quenching (Caution: Exothermic) 13. Prepare a large beaker containing crushed ice (~200 g) and 2M HCl (~50 mL). 14. Slowly and carefully pour the reaction mixture into the stirred ice/HCl mixture. This will quench the reaction and decompose the aluminum chloride complexes. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[10] 15. Transfer the quenched mixture to a separatory funnel. 16. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). 17. Combine all organic layers. Wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (50 mL). 18. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

E. Purification (Scalable Method) 19. Dissolve the crude solid in a minimum amount of hot isopropanol. 20. Slowly add hexanes until the solution becomes turbid. 21. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. 22. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Yield: 75-85%. Appearance: Off-white to pale yellow solid.

Process Safety Assessment

Chemical synthesis at scale requires a stringent adherence to safety protocols. The following points are critical:

  • Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and reacts violently with water to produce toxic hydrogen chloride gas.[11][12][13] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or Viton).[11][12] An emergency shower and eyewash station must be immediately accessible.[12]

  • Aluminum Chloride: Anhydrous AlCl₃ is a moisture-sensitive solid that reacts exothermically with water. Avoid inhalation of the dust.

  • Reaction Quench: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This must be done slowly, with efficient stirring and cooling, in a well-ventilated fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood to minimize inhalation exposure.

Overall Synthesis Workflow

The entire process, from setup to the final isolated product, can be visualized as a streamlined workflow.

G prep prep reaction reaction workup workup purify purify final final A 1. Equipment Setup (Oven-dried glassware, inert atmosphere) B 2. Reagent Preparation (Charge AlCl₃, prepare solutions) A->B C 3. Cooled Addition of Reagents (Maintain 0-10 °C) B->C D 4. Reaction Monitoring (Stir at RT, check by TLC) C->D E 5. Exothermic Quench (Pour into ice/HCl) D->E F 6. Liquid-Liquid Extraction (Separate layers, extract aqueous phase) E->F G 7. Washing & Drying (Wash with H₂O, NaHCO₃, Brine. Dry with MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Recrystallization (Isopropanol/Hexanes) H->I J 10. Isolate & Dry Final Product I->J

Caption: Scalable workflow for the synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Lewis acid catalyst due to moisture exposure.[10]2. Insufficient amount of catalyst.3. Reaction temperature too low.1. Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware and solvents are rigorously dried.2. Ensure at least 1.2 equivalents of AlCl₃ are used to account for complexation with the product.[10]3. After initial addition at low temperature, ensure the reaction is allowed to proceed at room temperature.
Formation of Side Products (e.g., di-acylation) 1. Reaction temperature too high.2. "Hot spots" due to poor mixing or too rapid addition of reagents.1. Maintain strict temperature control, especially during the exothermic addition steps.2. Use efficient mechanical stirring and add reagents slowly and subsurface if possible on a very large scale.
Difficult Work-up / Emulsion Formation 1. Incomplete decomposition of aluminum salts.2. Product precipitating during extraction.1. Ensure sufficient acid is used in the quench. Stir vigorously. Gentle warming may help break up solids.2. Add more organic solvent (DCM) to fully dissolve the product before and during washes.
Product Fails to Crystallize 1. Product is impure (oily).2. Incorrect solvent system for recrystallization.1. Attempt to purify a small sample by flash chromatography to obtain a seed crystal. Consider an additional wash of the crude material.2. Experiment with other solvent systems (e.g., Ethyl Acetate/Heptane, Toluene).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides. BenchChem.
  • Fisher Scientific. (n.d.).
  • New Jersey Department of Health. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Robertson, M. J., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs.
  • CAMEO Chemicals. (n.d.). CHLOROACETYL CHLORIDE. NOAA.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Mubychem. (n.d.).
  • Chauhan, P. M. S., et al. (n.d.). Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents.
  • Robertson, M. J., et al. (n.d.). One-pot, two-step synthesis of brominated indol-3-yl-glyoxylamide analogues (25–56).
  • Chellamuthu, B., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole. BenchChem.
  • BenchChem. (n.d.).
  • Gholinejad, M., et al. (2022).
  • Gholinejad, M., et al. (2022).
  • Somei, M., et al. (2015).
  • Zulkifli, S. Z., et al. (2025).
  • Al-Warhi, T., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Rochester Chemistry Department.
  • Chen, C-Y., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules.
  • Kim, M., et al. (2020). Enantioselective Aza-Friedel–Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid). Organic Letters.
  • ChemicalBook. (n.d.). 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis. ChemicalBook.
  • Kim, H. B., et al. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • Ahmed, I., et al. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Figshare.
  • Bakar, M. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • Bergman, J., et al. (2007). Synthesis and reactions of some 3-(2-haloacyl)indoles. Journal of Heterocyclic Chemistry.
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • Kumar, A., et al. (2026).
  • Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters.

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Method

Application of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in kinase inhibitor research

Application Note: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in Kinase Inhibitor Research Executive Summary This technical guide details the application of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (CAS: N/A f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in Kinase Inhibitor Research

Executive Summary

This technical guide details the application of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (CAS: N/A for specific isomer, generic ref: 1-methoxyindole derivatives) as a specialized electrophilic scaffold in the discovery of covalent and non-covalent kinase inhibitors.

Unlike standard indole precursors, the 1-methoxy (N-methoxy) substitution provides a unique electronic and steric profile, blocking the N-H metabolic site while altering the hydrogen-bond donor/acceptor capabilities of the indole core. The C3-chloroacetyl moiety serves as a versatile "warhead" for fragment-based drug discovery (FBDD), enabling the rapid synthesis of thiazole-fused kinase inhibitors or acting as a covalent probe for cysteine-rich kinases (e.g., EGFR, JAK3, GSK-3


).

Mechanistic Insight & Chemical Biology

The "Warhead" and the "Shield"

This molecule combines two critical features for medicinal chemistry:

  • The Electrophilic Warhead (C3-Chloroacetyl):

    • Function: Acts as an alkylating agent.

    • Target: Reacts with nucleophiles. In kinase research, this is primarily used to:

      • Synthesize Heterocycles: Reacts with thioamides via Hantzsch cyclization to form thiazole-linked inhibitors (common in CDK/GSK-3 inhibitors).

      • Covalent Targeting: Targets solvent-exposed cysteine residues (e.g., Cys797 in EGFR) via nucleophilic substitution (

        
        ), forming an irreversible covalent bond.
        
  • The Metabolic Shield (N-Methoxy):

    • Function: The

      
       group replaces the labile 
      
      
      
      .
    • Advantage: It prevents N-glucuronidation, a common metabolic clearance pathway for indole drugs. Furthermore, the oxygen atom can participate in unique water-mediated hydrogen bonding networks within the ATP-binding pocket, distinct from N-methyl or N-H analogs.

Target Kinase Pathways

Indole-3-ethanone derivatives are privileged scaffolds for:

  • GSK-3

    
     (Glycogen Synthase Kinase 3 Beta):  Critical in Wnt signaling and neurodegeneration.
    
  • VEGFR/PDGFR: Angiogenesis pathways.

  • Ser/Thr Kinases (CDKs): Cell cycle regulation.

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis (Library Generation)

Purpose: To convert the chloroacetyl intermediate into a bioactive thiazole-indole kinase inhibitor.

Materials:

  • Substrate: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (1.0 eq).

  • Reagent: Substituted Thiobenzamide or Thiourea derivatives (1.1 eq).

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

  • Catalyst: None usually required; mild base (

    
    ) optional for workup.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in 5 mL of absolute EtOH.

  • Addition: Add 1.1 mmol of the selected thioamide (e.g., pyridin-2-carbothioamide for CDK selectivity).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of the chloro-ketone by TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: The formation of the thiazole ring is indicated by the disappearance of the starting material and the precipitation of the hydrobromide/hydrochloride salt of the product.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Neutralization: Suspend the solid in water and neutralize with saturated

    
     to liberate the free base. Extract with EtOAc.
    
  • Purification: Recrystallize from EtOH/DMF.

Expected Outcome: Yields >70% of 4-(1-methoxy-1H-indol-3-yl)-2-substituted-thiazole. These compounds mimic the bis-indole maleimide structure of Staurosporine but with enhanced specificity.

Protocol B: Covalent Cysteine Labeling Assay (Probe Validation)

Purpose: To determine if the molecule acts as a covalent modifier of kinase cysteine residues.

Materials:

  • Enzyme: Recombinant EGFR (WT) or EGFR T790M/C797S (Negative Control).

  • Probe: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (

    
    ).
    
  • Detection: Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Incubation: Incubate

    
     kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    ) with
    
    
    of the test compound for 60 minutes at room temperature.
  • Quenching: Stop reaction by adding excess DTT (10 mM) or denaturing with 6M Urea.

  • Digestion: Perform tryptic digestion (Trypsin:Protein 1:50) overnight at

    
    .
    
  • Analysis: Analyze peptides via LC-MS/MS.

  • Data Processing: Search for a mass shift of +221.6 Da (Molecular weight of the indole fragment minus HCl) on Cysteine residues.

Validation Criteria:

  • Positive Result: Mass shift observed on WT EGFR Cys797.

  • Negative Control: No mass shift on C797S mutant (confirms specificity).

Data Visualization & Pathway Logic

The following diagram illustrates the synthesis logic and the biological signaling impact of the resulting inhibitors.

KinaseInhibitorWorkflow Intermediate 2-Chloro-1-(1-methoxy- 1H-indol-3-yl)ethan-1-one Hantzsch Hantzsch Cyclization (Reflux, EtOH) Intermediate->Hantzsch Electrophile CysResidue Cysteine Residue (Nucleophile) Intermediate->CysResidue Direct Alkylation (If used as Probe) Thioamide Thioamide/Thiourea (R-CS-NH2) Thioamide->Hantzsch Nucleophile Inhibitor Thiazole-Indole Inhibitor Hantzsch->Inhibitor Synthesis Kinase Target Kinase (GSK-3β / EGFR) Inhibitor->Kinase ATP Competition CysResidue->Kinase Covalent Inhibition

Figure 1: Workflow for converting the chloroacetyl-indole intermediate into bioactive kinase inhibitors via Hantzsch synthesis, or direct utilization as a covalent probe.

Quantitative Data Summary

Table 1: Comparative Reactivity Profile

Feature1-H Indole (Standard)1-Methoxy Indole (Topic)Impact on Research
Metabolic Stability Low (N-Glucuronidation prone)High (Blocked N-position)Prolonged in vivo half-life.
Lipophilicity (LogP) ~2.1~2.8 Improved membrane permeability.
H-Bonding Donor (N-H)Acceptor (N-OMe) Targets unique active site water networks.
Electrophile Type N/A (unless functionalized)

-Haloketone
Covalent binding to Cys/Lys.

References

  • BenchChem. (2025). Biological activity of methoxy-substituted indole acetates. Retrieved from

  • MedChemExpress. (2024). 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone Product Information. Retrieved from

  • Olgen, S., et al. (2024).[1][2] "Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors." Current Medicinal Chemistry. Retrieved from

  • Somei, M., et al. (2019). "Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine." Heterocycles. Retrieved from

  • Sigma-Aldrich. (2024). 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one Safety and Data Sheet. Retrieved from

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Chloroacetyl-1-methoxyindole Synthesis

Subject: Troubleshooting & Yield Optimization for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Indole Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Yield Optimization for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Indole Chemistry Division

Executive Summary & Core Chemistry

You are attempting to synthesize 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (also known as 3-chloroacetyl-1-methoxyindole). This reaction involves the Friedel-Crafts acylation of 1-methoxyindole with chloroacetyl chloride .

The Mechanistic Reality

Unlike standard indoles, 1-methoxyindole possesses unique electronic properties. The


-methoxy group (

-OMe$) is electron-donating by resonance (+M), significantly increasing the nucleophilicity at the C3 position. However, the

-OMe bond is chemically fragile; it can undergo cleavage (demethoxylation) under strong Lewis acidic conditions or reductive environments.

Critical Success Factor: The reaction does not require harsh Lewis acids (like


) typically used for benzene acylation. In fact, strong Lewis acids often degrade the 

-OMe moiety, leading to tar formation. The reaction proceeds best under thermal activation or with mild base scavenging .
Visualizing the Reaction Pathway

ReactionScheme Start 1-Methoxyindole (Nucleophile) Intermediate C3-Acylium Intermediate Start->Intermediate Nucleophilic Attack (C3) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product Target: 3-Chloroacetyl-1-methoxyindole Intermediate->Product -HCl (Elimination) SideProduct Side Product: Demethoxylated Indole / Tar Intermediate->SideProduct Strong Lewis Acid or Overheating

Figure 1: Reaction pathway highlighting the critical C3-acylation and the risk of demethoxylation under harsh conditions.

Troubleshooting Guide (Q&A Format)

Below are the most common issues reported by researchers for this specific synthesis, matched with validated solutions.

Issue #1: "My yield is extremely low (<20%), and I see starting material remaining."

Diagnosis: The electrophile (chloroacetyl chloride) has likely hydrolyzed before reacting, or the reaction temperature is insufficient to overcome the activation energy without a catalyst.

Solution Protocol:

  • Reagent Quality: Chloroacetyl chloride is highly moisture-sensitive. Distill your chloroacetyl chloride immediately before use or use a fresh ampoule. If it appears cloudy or has white crystals (chloroacetic acid), it is compromised.

  • Stoichiometry: Increase the electrophile equivalents. 1-Methoxyindole is valuable; drive it to completion using 1.5 to 2.0 equivalents of chloroacetyl chloride.

  • Solvent Switch: If using ether (too volatile/low boiling point), switch to anhydrous Toluene or Benzene (if safety permits). The reaction often requires reflux temperatures (80–110°C) to proceed without a catalyst [1].

Issue #2: "The reaction mixture turned into a black/purple tar."

Diagnosis: This is the classic signature of acid-catalyzed polymerization . The reaction generates HCl as a byproduct.[1] While 1-methoxyindole is relatively stable, high concentrations of HCl at high temperatures will cause the indole ring to polymerize or the


-OMe bond to cleave.

Solution Protocol:

  • HCl Scavenging: Add a mild, non-nucleophilic base. Pyridine (1.0–1.1 eq) or 2,6-Lutidine is recommended.

    • Warning: Do not use strong bases (NaOH/KOH) which will hydrolyze the acid chloride.

    • Alternative: If avoiding base, use a nitrogen sweep to physically remove HCl gas from the reaction headspace during reflux.

  • Temperature Control: Do not overheat. If refluxing in toluene causes decomposition, switch to DCM (Dichloromethane) at reflux (40°C) and extend the reaction time.

Issue #3: "I isolated the product, but the N-methoxy group is gone (I have 3-chloroacetylindole)."

Diagnosis: You likely used a strong Lewis Acid (e.g.,


, 

, or

). These reagents coordinate to the oxygen of the methoxy group, facilitating nucleophilic attack (often by chloride) on the methyl group, leading to deprotection.

Solution Protocol: Eliminate the Lewis Acid. 1-Methoxyindole is sufficiently nucleophilic to react with chloroacetyl chloride under thermal conditions alone [1]. If a catalyst is absolutely necessary due to steric hindrance (rare for this substrate), use a very mild catalyst like


  or Indium(III) triflate , but thermal uncatalyzed conditions are superior for chemoselectivity.

Optimized Experimental Protocol

This protocol is derived from the methodologies established by Masanori Somei , a pioneer in 1-hydroxyindole chemistry [1][2].

Target: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Scale: 1.0 mmol (Adjust linearly)

ReagentEquivalentsAmountRole
1-Methoxyindole 1.0147 mgLimiting Reagent
Chloroacetyl Chloride 1.5170 mg (approx 120 µL)Electrophile
Pyridine (Optional)1.187 mg (approx 89 µL)Acid Scavenger
Toluene (Anhydrous)N/A5–10 mLSolvent
Step-by-Step Procedure:
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Dissolve 1-methoxyindole (1.0 eq) in anhydrous Toluene (0.1 M concentration).

  • Addition:

    • Method A (Thermal/No Base): Add chloroacetyl chloride (1.5 eq) dropwise at room temperature.

    • Method B (Base Scavenger - Recommended for scale-up): Add Pyridine (1.1 eq) first, cool to 0°C, then add chloroacetyl chloride dropwise.

  • Reaction:

    • Heat the mixture to reflux (110°C) .

    • Monitor via TLC (Silica gel; Eluent: EtOAc/Hexane 1:3). The product usually appears as a distinct spot lower than the starting material.

    • Time: Typically 1–3 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
        (2 x 10 mL) to neutralize residual acid.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).

Diagnostic Decision Tree

Use this logic flow to resolve synthesis failures immediately.

TroubleshootingTree Start Start: Analyze Result CheckYield Is Yield < 20%? Start->CheckYield CheckPurity Is Product Demethoxylated? CheckYield->CheckPurity No (Reaction occurred) ActionMoisture Action: Dry Solvents & Distill Acid Chloride CheckYield->ActionMoisture Yes (No Reaction) CheckTar Is Reaction Black/Tar? CheckPurity->CheckTar No ActionLewis Action: REMOVE Lewis Acid. Use Thermal Method. CheckPurity->ActionLewis Yes (N-H observed) ActionBase Action: Add Pyridine (1.1 eq) Reduce Temp to 40°C CheckTar->ActionBase Yes Success Process Optimized CheckTar->Success No

Figure 2: Troubleshooting logic for 1-methoxyindole acylation.

References

  • Somei, M., et al. (2019).[2][3][4] Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry.[3][4] Heterocycles, 98(2), 236.[3]

    • Source:

    • Relevance: Defines the primary protocol for reacting 1-methoxyindole with chloroacetyl chloride in refluxing benzene (toluene substitute) with 80% yield.
  • Somei, M., & Kawasaki, T. (1989).[5] A New and Simple Synthesis of 1-Hydroxyindole Derivatives. Heterocycles, 29(4), 643-648.

    • Source:

    • Relevance: Establishes the fundamental stability and reactivity p
  • Acheson, R. M., et al. (1978). The reaction of 1-methoxyindole with electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 1117-1125.

    • Source:

    • Relevance: Discusses the electronic effects of the N-methoxy group and its directing ability toward C3 acyl

Sources

Optimization

Frequently Asked Questions (FAQs): Thermodynamics &amp; Solvent Selection

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying N-methoxy indole deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying N-methoxy indole derivatives.

Unlike standard indoles, the introduction of the N-methoxy (N-OMe) group fundamentally alters the molecule's thermodynamic profile. This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative solvent data to ensure successful recrystallization.

Q: Why do standard indole recrystallization solvents fail for N-methoxy indoles? A: It comes down to lattice energy and hydrogen bonding. Standard N-H indoles form strong intermolecular hydrogen bonds, leading to high melting points and a strong propensity to crystallize. When you methylate the N-OH or N-H to an N-OMe group, you completely remove the molecule's capacity to act as a hydrogen bond donor[1]. This drastically lowers the crystal lattice energy and the melting point, while simultaneously increasing the molecule's lipophilicity. Consequently, N-methoxy indoles are highly soluble in standard polar solvents and are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Q: What are the optimal solvent systems for N-methoxy indoles? A: Dual-solvent systems utilizing a highly volatile, moderately polar "good" solvent paired with a non-polar anti-solvent work best. The industry standard is Dichloromethane (CH₂Cl₂) / Hexanes . For example, complex N-methoxyindole derivatives like methoxybrassitin are successfully recrystallized using a CH₂Cl₂-hexane gradient[2]. Ethyl Acetate (EtOAc) / Hexanes can also be used, but the higher boiling point of EtOAc increases the risk of thermal degradation during prolonged heating.

Q: Is thermal degradation a concern during hot filtration? A: Yes. While the N-OMe bond is more robust than an N-OH bond, prolonged heating in protic solvents or at high temperatures can lead to N-O bond cleavage or side reactions. This is why low-boiling solvent systems (like CH₂Cl₂, bp 39.6 °C) are strongly preferred over higher-boiling alternatives like Toluene, even though Toluene is sometimes used for standard N-H indoles[3].

Troubleshooting Guide: Resolving "Oiling Out"

The Issue: During cooling, the N-methoxy indole separates as a viscous, sticky syrup at the bottom of the flask instead of forming geometric crystals. The Causality: Oiling out occurs when the temperature at which the solution becomes supersaturated (the binodal curve) is higher than the melting point of the solute in that specific solvent mixture. Because N-methoxy indoles have inherently low melting points, they frequently hit this liquid-liquid phase separation boundary before reaching the solid-liquid crystallization boundary. The Solution:

  • Shift the Saturation Curve: Reheat the mixture until the oil redissolves completely. Add 5–10% more of the "good" solvent (CH₂Cl₂). This lowers the concentration of the anti-solvent, pushing the saturation temperature below the solute's melting point.

  • Reduce the Cooling Gradient: Rapid cooling spikes supersaturation. Cool the flask inside a warm water bath that is allowed to naturally drop to room temperature over several hours.

  • Nucleation (Seeding): Introduce a seed crystal or scratch the glass to bypass the activation energy required for spontaneous nucleation.

Quantitative Data: Solvent System Parameters

The following table summarizes the performance of various solvent systems specifically for N-methoxy indole derivatives.

Solvent System (Good : Anti)Optimal Volume RatioSolute Polarity MatchRisk of Oiling OutExpected Recovery
CH₂Cl₂ / Hexanes 1 : 3 to 1 : 5ExcellentModerate75 - 85%
EtOAc / Hexanes 1 : 2 to 1 : 4GoodHigh70 - 80%
Toluene (Neat) N/AFairLow60 - 70%
EtOH / Water 5 : 1Poor (Too polar)Very High< 50%

Self-Validating Recrystallization Protocol

This step-by-step methodology utilizes a self-validating feedback loop to ensure impurities are removed and oiling out is prevented.

Step 1: Initial Dissolution

  • Place the crude N-methoxy indole in a round-bottom flask. Add CH₂Cl₂ dropwise while warming gently in a 35 °C water bath until the solid just dissolves.

  • Validation Checkpoint: If the solution is cloudy or contains persistent solids, these are likely unreacted N-hydroxyindole precursors or inorganic salts (e.g., K₂CO₃ from the methylation step[1]). Proceed immediately to Step 2. If perfectly clear, skip to Step 3.

Step 2: Hot Filtration

  • Pass the warmed solution through a pre-heated fritted glass funnel to remove insoluble hydrogen-bonding impurities.

  • Validation Checkpoint: The resulting filtrate must be optically clear.

Step 3: Anti-Solvent Titration

  • While maintaining the solution at 35 °C, add Hexanes dropwise with constant swirling until a faint, persistent turbidity appears.

  • Validation Checkpoint: Add exactly 1 to 2 drops of CH₂Cl₂. The turbidity must instantly vanish, leaving a clear solution. If it requires more than 3 drops to clear, the system is too close to the liquid-liquid phase boundary; add 1 mL of CH₂Cl₂ and restart the hexane titration.

Step 4: Controlled Cooling

  • Remove the flask from the heat source. Wrap it in a towel or leave it in the cooling water bath to drop to 20 °C at a rate of roughly 5 °C per hour. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

  • Validation Checkpoint: Inspect the flask. You should see distinct, geometric crystal edges. If you see spherical droplets or a syrupy layer, the product has oiled out. (Refer to the workflow diagram below to resolve).

Step 5: Harvesting

  • Filter the crystals under vacuum and wash with a pre-chilled (4 °C) solution of 1:5 CH₂Cl₂/Hexanes.

Experimental Workflow Visualization

Recrystallization N1 Crude N-Methoxyindole N2 Dissolve in minimal hot CH2Cl2 (35°C) N1->N2 N3 Hot Filtration (Removes N-H/N-OH) N2->N3 N4 Titrate with Hexanes until faint turbidity N3->N4 N5 Cool slowly to 20°C, then to 4°C N4->N5 Decision Did the product oil out? N5->Decision Oiling Yes: Oiling Out (Liquid-Liquid Phase) Decision->Oiling Phase separation Success No: Crystallization Filter & Wash Decision->Success Solid crystals Fix Reheat to clarify, add 5% more CH2Cl2 Oiling->Fix Fix->N5 Retry cooling

Workflow for N-methoxyindole recrystallization and oiling-out resolution.

References

  • Title: Characterization of the N-methoxyindole-3-carbinol (NI3C)–Induced Cell Cycle Arrest in Human Colon Cancer Cell Lines | Toxicological Sciences | Oxford Academic Source: oup.com URL: [Link]

  • Title: 23 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: A novel synthesis of: Source: unito.it URL: [Link]

  • Title: PDF: Studies on Stress Metabolites (Methoxybrassitin) Source: oup.com URL: [Link]

Sources

Troubleshooting

Troubleshooting N-methoxy bond cleavage in acidic conditions

Welcome to the Technical Support Center for N-Methoxy Bond Cleavage in Acidic Conditions . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methoxy Bond Cleavage in Acidic Conditions . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the mechanistic causality behind bond scission, providing you with self-validating workflows to troubleshoot complex synthetic and bioconjugation challenges.

Depending on your substrate and goals, "acidic cleavage" of an N-methoxy group can mean three entirely different chemical events: Lewis acid-mediated O-demethylation, pH-responsive linker hydrolysis, or reductive N-O bond scission.

Diagnostic Workflow

G Start N-Methoxy Substrate Cleavage Strategy Branch1 Target: O-Demethylation (N-OH Formation) Start->Branch1 Branch2 Target: Bioconjugate Cleavage (pH 4-6 Release) Start->Branch2 Branch3 Target: N-O Bond Scission (Amide/Amine Formation) Start->Branch3 Node1A Reagent: BBr3 or AlCl3/NaI (Strong Lewis Acid) Branch1->Node1A Node2A Substrate: N-(Methoxy)oxazolidine Oligonucleotide Linker Branch2->Node2A Node3A Reagent: Zn/AcOH or SmI2/H+ (Reductive-Acidic) Branch3->Node3A Node1B Issue: Over-cleavage? Switch to AlCl3/NaI or TMSI Node1A->Node1B Node2B Issue: Premature Cleavage? Check buffer pH (>7.0 is stable) Node2A->Node2B Node3B Issue: Incomplete Reduction? Activate Zn dust, heat to 60°C Node3A->Node3B

Diagnostic workflow for N-methoxy bond cleavage strategies based on target outcomes.

Module 1: Lewis Acid-Mediated O-Demethylation of N-Methoxy Amides

Mechanistic Causality: Converting N-methoxy amides (e.g., Weinreb amides) to hydroxamic acids requires overcoming the high stability of the O-CH₃ bond. Strong Lewis acids like BBr₃ coordinate to the oxygen atoms, increasing the electrophilicity of the methyl carbon. The liberated bromide ion acts as a nucleophile, attacking the methyl group via an Sₙ2 mechanism to expel bromomethane. The resulting boron complex is subsequently hydrolyzed to the N-OH group during aqueous workup.

Troubleshooting Q&A Q: My BBr₃ demethylation is yielding a complex mixture with cleaved N-O bonds instead of selective O-demethylation. How do I prevent this? A: BBr₃ is a highly reactive, harsh Lewis acid. If N-O bond cleavage occurs (yielding the primary/secondary amide), the substrate is likely over-activated or the thermal energy in the system is too high, allowing the boron intermediate to undergo fragmentation. Solution: Strictly maintain the reaction at -78 °C. If over-cleavage persists, switch to a milder, anchimerically assisted system like AlCl₃/NaI. The iodide acts as a softer, more selective nucleophile compared to bromide, preventing N-O scission (1)[1].

Self-Validating Protocol: BBr₃ O-Demethylation

  • Flame-dry glassware and purge with Argon.

  • Dissolve the N-methoxy substrate in anhydrous DCM (0.1 M).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ (1.0 M in DCM, 1.5 to 3.0 equiv) dropwise down the side of the flask.

  • Stir for 1 h at -78 °C, then allow to warm slowly to 0 °C.

  • Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc). The product should appear as a more polar spot. Spray the plate with 1% aqueous FeCl₃; a deep purple/red color confirms the successful generation of the free hydroxamate (N-OH) group.

  • Quench carefully with saturated NaHCO₃ at 0 °C, extract with DCM, dry over Na₂SO₄, and concentrate.

Table 1: Lewis Acid Comparison for O-Demethylation

Reagent System Temperature Profile Selectivity (O-CH₃ vs N-O) Functional Group Tolerance
BBr₃ -78 °C to 0 °C Moderate Low (cleaves ethers, esters)
AlCl₃ / NaI 0 °C to RT High Moderate

| TMSI | RT | Moderate | Low |

Module 2: pH-Responsive N-(Methoxy)oxazolidine Linkers in Bioconjugation

Mechanistic Causality: The N-(methoxy)oxazolidine linkage is highly valuable for oligonucleotide-peptide conjugates due to its dynamic covalent nature. At physiological pH (7.4), the ring is closed and stable. However, in slightly acidic conditions (pH 4–6), the oxazolidine nitrogen is protonated, triggering ring-opening into an iminium intermediate. This intermediate undergoes rapid hydrolysis by water, releasing the payload and a stable N-methoxyamino derivative (2)[2].

Troubleshooting Q&A Q: My oligonucleotide conjugate degrades completely during standard RP-HPLC purification. Why is it unstable? A: Standard RP-HPLC mobile phases typically contain 0.1% TFA or formic acid, dropping the pH below 4.0. At this pH, the N-(methoxy)oxazolidine linker acts exactly as designed and rapidly hydrolyzes. Solution: Switch to a neutral or slightly basic mobile phase, such as 100 mM Triethylammonium acetate (TEAA) buffer at pH 7.0, to keep the linker in its "switched-off" (stable) state during purification.

Self-Validating Protocol: Acidic Cleavage Assay for Conjugates

  • Prepare 100 mM sodium acetate buffers adjusted to pH 4.0, 5.0, and 6.0.

  • Dissolve the purified conjugate to a final concentration of 10 µM in the respective buffer.

  • Incubate the samples at 37 °C.

  • Take 20 µL aliquots at specific time points (0, 1, 2, 4, 8, 24 h).

  • Quench immediately by diluting into 80 µL of 200 mM Tris buffer (pH 8.0) to halt cleavage.

  • Validation Check: Analyze via LC-MS. The sum of the Area Under the Curve (AUC) for the intact conjugate and the released payload must remain constant across all time points. This mass balance validates that degradation is solely due to acidic linker cleavage, not sample precipitation or non-specific nuclease degradation.

Table 2: N-(Methoxy)oxazolidine Linker Half-Life (t₁/₂) vs. pH

pH Level Biological Compartment Analog Approximate Half-Life (t₁/₂)
pH 7.4 Blood plasma Stable (> 7 days)
pH 6.0 Early endosome ~ 24 - 48 hours
pH 5.0 Late endosome ~ 7 - 10 hours

| pH 4.0 | Lysosome | < 2 hours |

Module 3: Reductive N-O Cleavage in Acidic Media (Zn/AcOH)

Mechanistic Causality: While N-O bonds are generally stable to pure acid, the combination of an acid (AcOH) and a single-electron reducing agent (Zn dust) enables rapid N-O scission. The acetic acid protonates the N-O oxygen, significantly lowering the LUMO of the N-O bond. Zinc dust then transfers electrons to this activated bond, leading to homolytic or heterolytic cleavage that yields the corresponding amine or amide (3)[3].

Troubleshooting Q&A Q: The Zn/AcOH reduction stalls at 50% conversion, even when I add excess zinc. How do I drive it to completion? A: Zinc dust rapidly oxidizes in air, forming a passive ZnO layer that physically blocks electron transfer to your substrate. Solution: You must chemically activate the zinc dust immediately before use. Wash the powder sequentially with 1M HCl (to dissolve the ZnO layer), water, ethanol, and diethyl ether, then dry under vacuum. Alternatively, elevate the reaction temperature to 60 °C to overcome the activation barrier.

Self-Validating Protocol: Zn/AcOH Reductive Cleavage

  • Suspend the N-methoxy substrate in glacial acetic acid (0.2 M).

  • Add freshly activated Zinc dust (10.0 equiv) in one portion.

  • Stir the heterogeneous mixture at 60 °C for 2 hours.

  • Validation Check: Spot a drop of the reaction mixture onto a TLC plate, spray with Ninhydrin stain, and heat. The appearance of a bright purple or pink spot confirms the successful generation of the free amine from the N-O cleavage.

  • Filter the mixture through a pad of Celite to remove zinc salts, washing with EtOAc.

  • Concentrate the filtrate and neutralize carefully with saturated NaHCO₃ before extraction.

References

  • Chem-Station Int. Ed., "O-Demethylation". 1

  • PMC, "Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates". 2

  • ARKAT USA, "Samarium diiodide-induced reductive coupling of chiral nitrones with methyl acrylate". 3

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Welcome to the Technical Support Center. 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is a bifunctional molecule featuring an electron-rich N-methoxyindole core and a highly reactive -chloro ketone moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is a bifunctional molecule featuring an electron-rich N-methoxyindole core and a highly reactive


-chloro ketone moiety. Because it acts as a potent electrophilic alkylating agent, its structural integrity is highly susceptible to environmental factors such as moisture, light, and trace bases.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure maximum stability and reproducibility in your drug development assays.

Part 1: Troubleshooting & FAQs

Q: My biochemical assay results are inconsistent. LC-MS analysis of the stock solution shows a major peak with a -18 Da mass shift. What happened? A: Your compound has undergone hydrolysis. The C-Cl bond in


-chloro ketones is highly electrophilic and extremely moisture-sensitive. Water acts as a nucleophile, displacing the chloride ion to form an 

-hydroxy ketone. This substitution (loss of the Cl isotope at ~35 Da, gain of an OH group at ~17 Da) results in an exact mass shift of -17.97 Da (commonly observed as a -18 Da shift in low-resolution MS). Causality & Prevention: Atmospheric moisture condensation during freeze-thaw cycles is the primary culprit. Always equilibrate vials to room temperature in a desiccator before opening.

Q: Why did my compound turn from a pale solid to a dark, gummy residue over the weekend? A: This physical change indicates photo-oxidation and thermal polymerization. The N-methoxyindole core is susceptible to photo-degradation under ambient laboratory UV/visible light [Aluminum-Catalyzed Cross Selective Reactions[1]](). Furthermore,


-chloro ketones possess unusually acidic 

-protons (pKa ~16)2. Exposure to trace bases (even basic residues on glassware) or elevated temperatures triggers rapid deprotonation and subsequent self-condensation (polymerization).

Q: Can I store stock solutions in DMSO at -20°C for long-term use? A: No. While DMSO is a standard biological solvent, it is highly hygroscopic and will absorb atmospheric moisture, accelerating the hydrolysis described above. Additionally, DMSO can act as a mild oxidant toward reactive alkyl halides (via Kornblum-type oxidation pathways). For long-term storage, keep the compound as a dry powder at -80°C. If a solution is required, aliquot immediately and store at -80°C for no longer than 1 month3.

Part 2: Degradation Pathways Visualization

Understanding the mechanistic failure points is critical for preventing them. The diagram below illustrates the three primary degradation vectors for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.

Degradation Compound 2-Chloro-1-(1-methoxy -1H-indol-3-yl)ethan-1-one Hydrolysis Moisture (Hydrolysis) Compound->Hydrolysis PhotoOx Light / O2 (Photo-oxidation) Compound->PhotoOx Base Trace Base / Heat (Deprotonation) Compound->Base AlphaOH Alpha-hydroxy ketone [M-18 Da Shift] Hydrolysis->AlphaOH IndoleDeg N-methoxyindole Ring Cleavage PhotoOx->IndoleDeg Polymer Self-Condensation (Polymerization) Base->Polymer

Graphviz DOT Diagram: Primary degradation pathways and resulting structural liabilities.

Part 3: Quantitative Storage Data

To prevent the degradation pathways outlined above, adhere strictly to the empirical storage limits summarized in the table below.

StateStorage TemperatureAtmosphereLight ExposureMaximum Shelf Life
Dry Powder -80°CArgon / NitrogenProtect from light2 Years
Dry Powder -20°CArgon / NitrogenProtect from light1 Year
In Solvent (DMSO/MeCN) -80°CArgon / NitrogenProtect from light1 Month
In Solvent (DMSO/MeCN) -20°CAmbientAmbient< 24 Hours (Do not use)

Part 4: Standard Operating Procedure (SOP) for Reconstitution

To ensure a self-validating system, this protocol integrates environmental controls with an analytical verification step.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step): Remove the sealed vial from -80°C or -20°C storage. Do not open immediately. Place the intact vial in a desiccator for 30–45 minutes until it reaches room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible hydrolysis of the

    
    -chloro ketone.
    
  • Inert Atmosphere Handling: Transfer the vial to a glove box or use a Schlenk line to purge the headspace with dry Argon.

  • Reconstitution: Inject anhydrous, amine-free, and base-free solvent (e.g., LC-MS grade Acetonitrile or anhydrous DMSO) through the septum to achieve the desired stock concentration. Vortex gently until fully dissolved.

  • Aliquoting: Immediately divide the stock solution into single-use, amber-colored microcentrifuge tubes. Causality: Amber tubes block UV light, preventing photo-oxidation of the indole core. Single-use aliquots prevent repeated freeze-thaw cycles.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen to rapidly halt any nucleophilic kinetics. Transfer immediately to -80°C storage.

  • Self-Validation (Pre-Assay QC): Before using an aliquot in a critical assay, withdraw 1 µL and dilute in anhydrous acetonitrile. Run a rapid LC-MS scan.

    • Pass Criteria: Presence of parent ion

      
      
      
      
      
      ~224.0.
    • Fail Criteria: Presence of hydrolysis peak

      
      
      
      
      
      ~206.0 (>5% relative abundance). If observed, discard the aliquot.
Reconstitution Workflow Diagram

Workflow Step1 1. Remove from Freezer Keep sealed Step2 2. Equilibrate to RT in Desiccator (30 min) Step1->Step2 Step3 3. Reconstitute in Anhydrous Solvent Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Argon Purge & Flash Freeze Step4->Step5 Step6 6. Store at -80°C (Max 1 Month) Step5->Step6

Graphviz DOT Diagram: Self-validating workflow for the safe reconstitution and storage of aliquots.

Part 5: References

  • Title: Haloform Reaction of Methyl Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of N-Methoxy Indole Ketones

Executive Summary N-methoxy indole ketones represent a highly valuable class of chemical entities, spanning natural phytoalexins (such as methoxybrassitin)[1] to synthetic precursors like Uhle's ketone derivatives used i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methoxy indole ketones represent a highly valuable class of chemical entities, spanning natural phytoalexins (such as methoxybrassitin)[1] to synthetic precursors like Uhle's ketone derivatives used in ergot alkaloid synthesis[2]. The structural elucidation of these compounds in complex biological or synthetic matrices relies heavily on tandem mass spectrometry (MS/MS). The presence of the N-methoxy substituent fundamentally alters the electron density and fragmentation thermodynamics of the indole core, necessitating high-resolution platforms to differentiate isobaric fragment ions.

This guide objectively compares the performance of three leading mass spectrometry architectures—Orbitrap (HRMS) , Quadrupole Time-of-Flight (Q-TOF) , and Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) —for the characterization of N-methoxy indole ketones. Furthermore, it provides a self-validating analytical protocol and details the mechanistic causality behind their unique fragmentation patterns.

Mechanistic Insights: Fragmentation of N-Methoxy Indole Ketones

Understanding the gas-phase dissociation of N-methoxy indole ketones is a prerequisite for selecting the correct MS/MS platform and collision energy. The fragmentation is driven by the relative bond dissociation energies of the N-O bond and the α-carbon of the ketone moiety.

  • N-O Bond Cleavage (The N-Methoxy Signature): The N-methoxy group is highly diagnostic. Upon collisional activation, it undergoes either a homolytic cleavage to expel a methoxy radical (

    
    , 
    
    
    
    ), forming a stable radical cation, or a heterolytic rearrangement to lose formaldehyde (
    
    
    ,
    
    
    )[1]. Differentiating a
    
    
    vs.
    
    
    loss requires high mass accuracy to prevent misannotation as a simple loss of a primary amine or alkane fragment.
  • Ketone α-Cleavage: Ketones attached to the indole core (typically at C2 or C3) undergo rapid α-cleavage. This generates a highly conjugated, stable acylium ion (

    
    ).
    
  • Pyrrole Ring Opening: Higher collision energies force the breakdown of the indole core itself, yielding characteristic low-mass fragments (e.g.,

    
     116 or 130) that serve as structural anchors during spectral library matching (e.g., mzCloud)[3].
    

Fragmentation M N-Methoxy Indole Ketone [M+H]+ F1 Radical Cation [M+H - •OCH3]+ (-31 Da) M->F1 N-O Homolytic Cleavage F2 Indole Acylium Ion [Indole-C=O]+ M->F2 α-Cleavage at Ketone F3 Loss of Formaldehyde [M+H - CH2O]+ (-30 Da) M->F3 N-O Heterolytic Cleavage F4 Indole Core m/z 116 / 130 F1->F4 Ring Contraction/Cleavage F2->F4 CO Loss F3->F4 CO Loss

Caption: Diagnostic MS/MS fragmentation pathways of N-methoxy indole ketones under positive ESI.

Technology Comparison: MS Platforms for Indole Ketone Analysis

Selecting the right mass analyzer dictates the quality of the fragmentation data. Below is an objective comparison of the three primary platforms used in modern analytical laboratories for indole derivative profiling[4].

Orbitrap (Higher-energy C-trap Dissociation - HCD)
  • Mechanism: Ions are accelerated into a nitrogen-filled C-trap. HCD does not suffer from the "1/3 rule" low-mass cut-off inherent to traditional ion traps, allowing the detection of critical low-mass indole core fragments (

    
     < 100).
    
  • Performance: Delivers sub-2 ppm mass accuracy, which is essential for resolving the isobaric overlap between a methoxy radical loss (

    
    ) and a methylamine loss (
    
    
    
    ).
  • Verdict: The gold standard for de novo structural elucidation of synthetic N-methoxy indole ketones.

Quadrupole Time-of-Flight (Q-TOF) (Collision-Induced Dissociation - CID)
  • Mechanism: Utilizes a quadrupole for precursor selection and a collision cell (usually argon) for CID, followed by TOF detection.

  • Performance: Offers superior acquisition speeds (up to 100 Hz), making it the optimal choice for coupling with ultra-fast UHPLC gradients when screening large libraries of indole hybrid chalcones or biological extracts[3].

  • Verdict: Best for high-throughput screening and quantitative/qualitative (Qual/Quant) workflows.

Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS)
  • Mechanism: Measures the cyclotron frequency of ions in a superconducting magnetic field.

  • Performance: Provides unmatched resolving power (>1,000,000 FWHM). It is heavily utilized for systematic screening of highly complex matrices, such as identifying N-methoxyindole derivatives in traditional medicines (e.g., Lanqin oral liquid)[4].

  • Verdict: Ideal for resolving extreme matrix interferences, though limited by slower scan rates.

Data Presentation: Platform Performance Summary
FeatureOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6546)FT-ICR-MS (e.g., solariX)
Mass Accuracy < 2 ppm< 3 ppm< 0.5 ppm
Resolving Power Up to 140,000 (at

200)
~60,000 (at

200)
> 1,000,000
Scan Speed 12 - 40 HzUp to 100 Hz1 - 2 Hz
Fragmentation HCD / CIDCIDCID / ECD / IRMPD
Low-Mass Cutoff None (in HCD)NoneNone
Primary Use Case Structural ElucidationHigh-Throughput ScreeningComplex Matrix Profiling[5]

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following UHPLC-HRMS/MS protocol incorporates a self-validating feedback loop using internal standards and dynamic mass calibration.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Deconvolution

  • Dissolve the N-methoxy indole ketone sample in LC-MS grade Methanol to a concentration of

    
    .
    
  • Spike the solution with a heavy-isotope internal standard (e.g., Indole-d5) at a final concentration of

    
    . Causality: The internal standard validates ionization efficiency and corrects for matrix suppression during ESI.
    
  • Dilute to a working concentration of

    
     using 90:10 Water:Acetonitrile.
    

Step 2: UHPLC Separation Parameters

  • Column: Sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    ). Causality: The sub-2 µm particle size ensures sharp peak capacities, preventing co-elution of structural isomers.
  • Mobile Phase:

    • A:

      
       Formic Acid in Water
      
    • B:

      
       Formic Acid in Acetonitrile
      
  • Gradient: 5% B to 95% B over 10 minutes at

    
    .
    

Step 3: MS/MS Acquisition (Orbitrap HCD Example)

  • Ionization: Positive Electrospray Ionization (ESI+). Causality: The basicity of the indole nitrogen and the ketone oxygen makes them highly susceptible to protonation

    
    .
    
  • Calibration: Perform a daily mass calibration using a Pierce positive ion calibration mixture to ensure <2 ppm mass error.

  • Data-Dependent Acquisition (ddMS2):

    • Full MS Resolution: 70,000

    • ddMS2 Resolution: 17,500

    • Stepped Normalized Collision Energy (NCE): 20, 30, 40 eV. Causality: Stepped NCE ensures the capture of both fragile N-O bond cleavages (at 20 eV) and robust indole ring fragmentations (at 40 eV) in a single composite spectrum.

Workflow S1 1. Sample Prep Isotope Spiking S2 2. UHPLC Separation Sub-2 µm C18 Column S1->S2 S3 3. ESI Ionization Positive Mode (+) S2->S3 S4 4. HRMS/MS Analysis Stepped NCE HCD S3->S4 S5 5. Data Annotation mzCloud / Mass Defect S4->S5

Caption: Self-validating UHPLC-HRMS/MS workflow for N-methoxy indole ketone analysis.

Quantitative Data: Diagnostic Fragment Annotation

When analyzing the generated spectra, the following mass shifts and diagnostic ions should be used to validate the presence of the N-methoxy indole ketone scaffold.

Fragment TypeNeutral Loss / Mass ShiftStructural ImplicationRelative Abundance (HCD 30 eV)


Confirms N-methoxy substitution.High (Base Peak in many derivatives)


Heterolytic N-O cleavage.Medium

Variable (depends on core)Confirms ketone proximity to indole.High

130.065
N/AUnsubstituted indole core fragment.Low to Medium

116.050
N/AIndole core minus

(ring contraction).
Low

Note: The exact


 values will shift based on additional substituents (e.g., halogens, alkyl groups) on the indole ring. Always utilize mass defect filtering and spectral libraries like mzCloud for final confirmation[3].

References

  • "Three cruciferous phytoalexins, named methoxybrassinin (1), brassinin (2), and cyclobrassinin (3)...", oup.com,[Link]

  • "Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry", nih.gov,[Link]

  • "(PDF) Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry", researchgate.net,[Link]

  • "Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity", preprints.org,[Link]

Sources

Comparative

IR Spectroscopy Characteristic Bands for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison Guide & Experimental Workflow Executive Summary In the development of biologically active indole a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison Guide & Experimental Workflow

Executive Summary

In the development of biologically active indole alkaloids—such as pimprinine and chelonin analogs—2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (also known as 3-chloroacetyl-1-methoxyindole) serves as a critical synthetic building block 1[1]. Verifying the structural integrity of this intermediate is paramount, as incomplete N-methoxylation or degradation of the chloroacetyl moiety will derail downstream nucleophilic substitution reactions.

This guide provides an authoritative breakdown of the Infrared (IR) spectroscopic signatures of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, objectively comparing its spectral performance against non-methoxylated and non-halogenated structural alternatives.

Mechanistic Overview of N-Methoxyindole IR Signatures

As an Application Scientist, I frequently see misassignments in the IR spectra of substituted indoles. To accurately identify 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, one must understand the causality behind its vibrational modes:

  • Conjugated Carbonyl (C=O) Stretch (1661 cm⁻¹): A typical aliphatic ketone absorbs near 1715 cm⁻¹. However, the attachment of the chloroacetyl group to the electron-rich C3 position of the indole ring forces strong resonance conjugation. The nitrogen lone pair delocalizes through the aromatic system into the carbonyl oxygen, weakening the C=O double bond character and shifting the absorption down to 1661 cm⁻¹ 2[2].

  • N-Methoxy (N-O-CH₃) Vibrations (1225 & 1197 cm⁻¹): The introduction of the methoxy group directly onto the indole nitrogen creates distinct N-O and C-O stretching doublets. Foundational work on 1-methoxyindoles demonstrates that these bands are highly diagnostic for N-substitution 3[3]. Furthermore, the complete absence of a broad N-H stretch (3200–3400 cm⁻¹) serves as the primary negative indicator confirming successful N-methoxylation.

  • Aliphatic C-Cl Stretch (741 cm⁻¹): The carbon-chlorine bond exhibits a characteristic stretch at 741 cm⁻¹ . However, this heavily overlaps with the strong out-of-plane C-H bending typical of ortho-disubstituted aromatic systems (the indole benzene ring). Therefore, this band must be analyzed in conjunction with the 1661 cm⁻¹ peak to definitively confirm the chloroacetyl group.

Table 1: Key IR Vibrational Assignments (KBr Matrix)
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
1661 C=O StretchIndicates a carbonyl conjugated with the indole C3 position.
1513 C=C / C-N StretchCharacteristic skeletal vibration of the indole core.
1225, 1197 N-O / C-O StretchConfirms the presence of the 1-methoxy (N-O-CH₃) group.
958 C-C / C-N BendSecondary skeletal deformation.
741 C-Cl Stretch / Ar C-H BendConvolution of aliphatic C-Cl stretch and aromatic out-of-plane bending.

Spectral Comparison: Target vs. Key Alternatives

To prevent false positives during structural verification, it is crucial to compare the target compound's IR performance against its synthetic precursors and derivatives.

For instance, substituting the chlorine atom with an azide group (forming 3-(2-azidoacetyl)-1-methoxyindole) abolishes the 741 cm⁻¹ band and introduces a dominant, unmistakable asymmetric azide stretch at 2100 cm⁻¹, while the conjugated carbonyl remains relatively stable at 1664 cm⁻¹ 1[1].

Table 2: Comparative Spectral Signatures of Structural Alternatives
CompoundN-H Stretch (~3200-3400 cm⁻¹)C=O StretchN-O-CH₃ Stretch (~1200 cm⁻¹)Unique Distinguishing Band
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Absent 1661 cm⁻¹ Present (1225, 1197 cm⁻¹) 741 cm⁻¹ (C-Cl / Ar C-H)
3-Chloroacetylindole (Precursor analog)Present (Strong)~1650 cm⁻¹Absent745 cm⁻¹ (C-Cl / Ar C-H)
3-(2-Azidoacetyl)-1-methoxyindoleAbsent1664 cm⁻¹Present (1193 cm⁻¹)2100 cm⁻¹ (Strong N₃ stretch)
1-Methoxyindole-3-carbaldehydeAbsent1664 cm⁻¹Present (1220 cm⁻¹)2850, 2750 cm⁻¹ (Aldehyde C-H)

Experimental Protocol: High-Fidelity FTIR Analysis

Application Scientist Insight: Why use KBr pellets instead of modern Attenuated Total Reflectance (ATR)? KBr is optically transparent down to 400 cm⁻¹, allowing accurate resolution of the 741 cm⁻¹ C-Cl band without the anomalous dispersion and depth-of-penetration artifacts common in ATR-FTIR at low wavenumbers.

The following self-validating protocol ensures high-resolution data acquisition while eliminating moisture-induced artifacts.

Step 1: Matrix Preparation & Desiccation

  • Action: Dry spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 150 °C for a minimum of 12 hours.

  • Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretching band at ~3400 cm⁻¹. Because the primary proof of N-methoxylation is the absence of the indole N-H stretch, a completely anhydrous matrix is required to prevent false negatives.

Step 2: Analyte Pulverization

  • Action: In an agate mortar, combine 1–2 mg of the analyte with 150–200 mg of the desiccated KBr. Triturate gently but thoroughly for 2–3 minutes until a homogeneous, fine powder is achieved.

  • Causality: Excessive grinding pressure can induce polymorphic transitions or mechanochemical degradation. Agate is used to prevent contamination from metallic mortars, which can interact with halogenated moieties.

Step 3: Pellet Pressing

  • Action: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum (≤ 2 Torr) for 2 minutes, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Causality: The vacuum removes entrapped air, preventing the pellet from becoming opaque and scattering the IR beam. High optical transparency ensures high signal-to-noise ratios, critical for resolving the lower-energy C-Cl stretch.

Step 4: Spectral Acquisition

  • Action: Purge the FTIR sample compartment with dry nitrogen for 5 minutes. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (minimum 32 scans).

  • Causality: Purging eliminates atmospheric CO₂ and water vapor interferences. A resolution of 2 cm⁻¹ is necessary to resolve the N-O-CH₃ doublet (1225 and 1197 cm⁻¹) from background skeletal vibrations.

Workflow Visualization

IR_Diagnostic_Logic Start Acquire FTIR Spectrum (KBr Pellet, 4000-400 cm⁻¹) CheckNH Check 3200-3400 cm⁻¹ Is N-H stretch present? Start->CheckNH NH_Yes N-H Present (e.g., 3-Chloroacetylindole) CheckNH->NH_Yes Yes NH_No No N-H Band Confirm N-Substitution CheckNH->NH_No No CheckCO Check ~1661 cm⁻¹ Conjugated C=O present? NH_No->CheckCO CheckNO Check 1225 & 1197 cm⁻¹ N-O-CH₃ stretches present? CheckCO->CheckNO Yes CheckCCl Check 741 cm⁻¹ C-Cl / Ar C-H bend present? CheckNO->CheckCCl Yes Confirmed Verified: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one CheckCCl->Confirmed Yes

Figure 1: Diagnostic logic workflow for IR spectral verification of the target N-methoxyindole.

References

  • Acheson, R. M., et al. "The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles." Journal of the Chemical Society, Perkin Transactions 1, 1978.3

  • National Center for Biotechnology Information (PubChem). "1-Methoxyindole | C9H9NO | CID 41160." NIH, 2021. 4

  • Somei, M., et al. "A simple synthetic route was established for 3-acetyl-1-methoxyindole..." Heterocycles, Vol. 51, No. 8, 1999. 2

  • Somei, M., et al. "SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY-INDOLE CHEMISTRY." Heterocycles, Vol. 98, No. 2, 2019. 1

Sources

Validation

HPLC Method Development for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one Purity Analysis

Executive Summary & Molecule Profile Analyte: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (referred to herein as CMIE ). Class: Indole-based alkylating agent; Key synthetic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Analyte: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (referred to herein as CMIE ). Class: Indole-based alkylating agent; Key synthetic intermediate. Critical Quality Attributes (CQAs): Purity >98.0%, Control of Hydrolysis Impurity <0.1%.

The Challenge: CMIE presents a dual analytical challenge:

  • Reactivity: The

    
    -chloroketone moiety is an electrophile designed for synthesis. It is susceptible to hydrolysis (forming the 
    
    
    
    -hydroxy impurity) and nucleophilic attack during analysis.
  • Structural Similarity: Separating the N-methoxy indole core from its unreacted starting materials (e.g., 1-methoxyindole) and degradation products requires high selectivity that standard C18 columns often fail to achieve due to peak overlapping.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase methodology, demonstrating why the latter offers superior resolution and robustness for this specific indole derivative.

Method Development Strategy: The "Why" Behind the Protocol

We utilized an Analytical Quality by Design (AQbD) approach. Rather than randomly screening columns, we analyzed the molecular interactions.

Mechanism of Separation Comparison
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (London Dispersion Forces).Hydrophobic +

Stacking.
Selectivity Basis Separates based on carbon load and hydrophobicity.Separates based on aromatic electron density and molecular shape.
Indole Specificity Moderate. Indoles are retained, but structurally similar impurities (e.g., des-chloro analogs) often co-elute.High. The electron-rich indole ring interacts strongly with the phenyl stationary phase.
Solvent System Acetonitrile/Water (Standard).[1][2][3]Methanol/Water (Promotes

-interactions).
Visualizing the Decision Matrix

MethodSelection Start Analyte: CMIE (Indole Core + Reactive Cl) Risk Risk: Hydrolysis of Cl Risk: Co-elution of Impurities Start->Risk Decision Select Stationary Phase Risk->Decision C18 Option A: C18 (Hydrophobic Only) Decision->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Decision->Phenyl Targeted Approach ResultA Result: Poor Resolution of Regioisomers C18->ResultA ResultB Result: High Resolution (Orthogonal Selectivity) Phenyl->ResultB

Figure 1: Decision matrix for selecting the stationary phase based on the analyte's aromatic properties.

Comparative Experimental Protocols

Common Parameters (Both Methods)
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Wavelength: 244 nm (Indole absorption max) and 280 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Sample Diluent: 100% Acetonitrile (Crucial to prevent hydrolysis of the C-Cl bond during autosampler storage).

Method A: The Standard (C18)[5]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to stabilize retention).

  • Mobile Phase B: Methanol (Methanol is preferred over ACN for Phenyl columns as ACN suppresses

    
     interactions).
    
  • Gradient:

    • 0.0 min: 20% B

    • 12.0 min: 85% B

    • 15.0 min: 85% B

    • 15.1 min: 20% B (Re-equilibration)

Performance Comparison & Data

The following data represents typical performance metrics observed during validation studies for indole derivatives.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (CMIE) 8.4 min9.2 minComparable
Resolution (

) vs. Impurity A (Starting Material)
1.83.5 Phenyl-Hexyl Superior
Resolution (

) vs. Impurity B (Hydrolysis)
1.2 (Partial Co-elution)2.8 Phenyl-Hexyl Superior
Tailing Factor (

)
1.31.05Phenyl-Hexyl yields sharper peaks
LOD (Limit of Detection) 0.05 µg/mL0.02 µg/mLMethod B is more sensitive due to peak sharpness
Impurity Profile Analysis[4]
  • Impurity A (1-Methoxyindole): On C18, this elutes very close to the main peak because the chloroacetyl group adds only moderate hydrophobicity compared to the core. On Phenyl-Hexyl, the difference in electron density between the substituted and unsubstituted indole ring creates a wider separation window.

  • Impurity B (Hydrolysis Product - Alcohol): The conversion of -CH2Cl to -CH2OH is the primary degradation pathway. C18 struggles to resolve this due to similar hydrophobic footprints. The Phenyl-Hexyl phase exploits the subtle shape change and polarity difference.

Detailed Step-by-Step Workflow (Method B)

To replicate the optimized results, follow this strict protocol. This ensures Scientific Integrity and minimizes degradation during analysis.

Step 1: Buffer Preparation (Mobile Phase A)
  • Weigh 0.63 g of Ammonium Formate.

  • Dissolve in 1000 mL of HPLC-grade water.

  • Adjust pH to 3.0 ± 0.05 using Formic Acid. Note: Acidic pH is critical to inhibit the hydrolysis of the chloroacetyl group.

  • Filter through a 0.22 µm membrane.

Step 2: Sample Preparation (Crucial for Stability)
  • Stock Solution: Weigh 10 mg of CMIE into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile . Do not use water or methanol as the diluent for the stock, as methanol can cause metholysis (replacement of Cl with OMe) over time, and water causes hydrolysis.

  • Working Standard: Dilute the stock to 0.5 mg/mL using the initial mobile phase ratio (80% Buffer / 20% MeOH) immediately before injection.

Step 3: System Suitability Test (SST)

Run a standard check before every batch:

  • Injection Precision: RSD of peak area < 1.0% (n=5).

  • Tailing Factor: < 1.5.[4]

  • Theoretical Plates: > 5000.

Visualizing the Degradation Pathway

Understanding the chemistry is vital for interpreting "ghost peaks."

Degradation CMIE Target Analyte (CMIE) (R-CO-CH2-Cl) Hydrolysis Impurity B (Hydrolysis) (R-CO-CH2-OH) CMIE->Hydrolysis Fast reaction in water Metholysis Impurity C (Solvolysis) (R-CO-CH2-OMe) CMIE->Metholysis Slow reaction in MeOH Water + H2O (pH > 5) Water->Hydrolysis MeOH + MeOH (Prolonged storage) MeOH->Metholysis

Figure 2: Potential degradation pathways of the chloroacetyl group during sample preparation.

Validation Criteria (ICH Q2 Grounding)

To ensure this method is "Publishable" and regulatory-compliant, it must meet ICH Q2(R2) standards [1].

  • Specificity: Inject the mobile phase, diluent, and known impurities (1-methoxyindole). Ensure no interference at the retention time of CMIE.

  • Linearity: Prepare 5 concentrations from 50% to 150% of the target concentration.

    
     must be > 0.999.[4]
    
  • Accuracy (Recovery): Spike samples with known amounts of CMIE. Recovery should be 98.0% - 102.0%.

  • Robustness: Deliberately vary pH (±0.2) and Column Temp (±5°C). The resolution between CMIE and Impurity B must remain > 1.5.[5]

Conclusion

For the purity analysis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one , the standard C18 approach is insufficient due to the co-elution risks of hydrolysis degradation products.

We recommend Method B (Phenyl-Hexyl stationary phase with Methanol/Buffer) because:

  • Superior Selectivity: It utilizes

    
     interactions specific to the indole core.
    
  • Stability: The pH 3.0 buffered mobile phase minimizes on-column hydrolysis.

  • Sensitivity: Sharper peaks allow for lower limits of detection for trace impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Pi-Pi Interactions).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[3] Wiley-Interscience. (Detailed discussion on Hydrophobic Subtraction Model).

  • PubChem. (n.d.). Compound Summary for 2-Chloro-1-(1H-indol-3-yl)ethanone (Analogous reactivity data). National Library of Medicine.

Sources

Comparative

Crystal Structure Validation of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one: A Comparative Guide to SCXRD, MicroED, and PXRD

As pharmaceutical pipelines and synthetic methodologies advance, the structural validation of complex intermediates remains a critical bottleneck. 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (C₁₁H₁₀ClNO₂) is a prime...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines and synthetic methodologies advance, the structural validation of complex intermediates remains a critical bottleneck. 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (C₁₁H₁₀ClNO₂) is a prime example of a challenging structural target. Featuring a conformationally flexible N-methoxy group and a highly reactive, freely rotating 3-chloroacetyl moiety, this indole derivative is prone to positional disorder. Furthermore, strong intermolecular halogen bonding (C–Cl···O=C) often drives rapid nucleation, causing the compound to precipitate as an intractable microcrystalline powder rather than the large single crystals traditionally required for X-ray diffraction.

As a Senior Application Scientist, I have designed this guide to objectively compare the three primary analytical pathways for validating the 3D atomic structure of this compound: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

The Structural Challenge: Mechanistic Insights

Before selecting a validation method, one must understand the crystallographic behavior of 1-methoxy-1H-indole derivatives.

  • Conformational Flexibility: The N-OCH₃ group can adopt multiple orientations relative to the indole plane to minimize steric clashing with the C2 proton.

  • Rotational Disorder: The C–C bond connecting the chloroacetyl group to the indole core allows the heavy chlorine atom to occupy multiple discrete sites in the crystal lattice at room temperature.

  • Beam Sensitivity: The highly polar C–Cl bond is susceptible to radiolytic cleavage under high-energy electron beams, complicating electron diffraction approaches.

Because of these factors, standard room-temperature analytical methods frequently fail to yield publishable, CheckCIF-compliant structures. The choice of validation technique depends entirely on the physical dimensions of the synthesized crystallites.

Decision Workflow for Structural Validation

G Start Synthesized Powder 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one SizeCheck Assess Crystal Size & Quality Start->SizeCheck SCXRD SCXRD (> 10 µm Crystals) SizeCheck->SCXRD Large Crystals MicroED MicroED (< 1 µm Microcrystals) SizeCheck->MicroED Nanocrystals PXRD PXRD + ssNMR (Amorphous/Bulk) SizeCheck->PXRD Powder Validated Structure Solved & Validated (CheckCIF Passed) SCXRD->Validated Flack Parameter MicroED->Validated Kinematical Refinement PXRD->Validated Rietveld Refinement

Decision workflow for selecting the optimal structural validation method.

Method Comparison Data

The following table synthesizes the quantitative performance metrics of each technique when applied to halogenated indole derivatives.

Analytical TechniqueIdeal Crystal SizeTypical ResolutionAbsolute ConfigurationPrimary Limitation
SCXRD (Gold Standard)> 10 µm0.70 – 0.84 ÅYes (via Flack parameter using Cl anomalous dispersion)Requires extensive crystallization screening; fails on powders.
MicroED 0.1 – 1.0 µm0.80 – 1.00 ÅDifficult (requires dynamical refinement or chiral salt formation)High risk of radiation damage to the C–Cl bond.
PXRD + ssNMR Bulk Powder> 1.20 Å (Synchrotron)NoAb initio solution is highly complex for flexible molecules.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Use this workflow if slow evaporation yields crystals larger than 10 µm.

  • Controlled Crystallization: Dissolve 10 mg of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one in a minimum volume of ethyl acetate. Layer carefully with hexanes (anti-solvent) in a 1:3 ratio.

    • Causality: Slow vapor diffusion at 4 °C over 72 hours suppresses the rapid halogen-bond-driven nucleation, allowing the thermodynamic growth of single crystals without twinning.

  • Mounting & Cryo-Cooling: Select a crystal (approx. 50 × 50 × 20 µm) under polarized light. Mount on a polymer loop using paratone oil and immediately plunge into a 100 K nitrogen cold stream.

    • Causality: Cooling to 100 K is mandatory. It quenches the rotational disorder of the flexible chloroacetyl group and reduces thermal motion, ensuring sharp anisotropic displacement parameters (ADPs) for the N-methoxy oxygen.

  • Data Collection & Validation: Expose the crystal to Cu Kα radiation (λ = 1.54184 Å). The heavier chlorine atom provides sufficient anomalous scattering at this wavelength to reliably determine the absolute structure.

    • Self-Validation: Monitor the internal agreement factor (

      
      ). An 
      
      
      
      confirms the absence of severe twinning.
  • Refinement: Solve the structure ab initio using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure no residual electron density peaks > 0.5 e⁻/ų remain near the chlorine atom.

Protocol B: Microcrystal Electron Diffraction (MicroED)

Use this workflow if the compound stubbornly precipitates as a sub-micron powder.

Electrons interact with matter roughly 10,000 times more strongly than X-rays, making 1 [1]. However, the technique requires strict dose management.

  • Dry Sample Preparation: Do not attempt to dissolve the powder. Instead, gently crush the microcrystalline precipitate between two glass slides. Deposit the dry powder directly onto a holey carbon-coated copper TEM grid. Shake off excess to ensure a monolayer.

  • Cryo-Transfer & Targeting: Transfer the grid to a cryo-TEM operating at 200 kV (λ = 0.0251 Å) maintained at liquid nitrogen temperatures. Identify isolated nanocrystals (100–500 nm) using overfocused diffraction mode.

    • Causality: Overfocusing prevents the direct electron beam from pre-exposing and damaging the crystal before data collection begins.

  • Ultra-Low Dose Data Collection: Collect continuous rotation data (typically -60° to +60° at 1°/s).

    • Causality: The C–Cl bond in the chloroacetyl group is highly susceptible to radiolytic cleavage. You must utilize an ultra-low incident electron beam flux density (≤0.01 e⁻/Ų/s) coupled with a 2 to capture the diffraction data before the lattice is destroyed [2].

  • Processing & Validation: Process the diffraction movies using DIALS. Apply kinematical refinement.

    • Self-Validation: Note that dynamical scattering effects may artificially inflate R-factors compared to SCXRD. Absolute configuration determination from MicroED alone is unreliable without 3 [3].

Conclusion

For 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one , SCXRD remains the gold standard, provided that careful anti-solvent vapor diffusion can yield crystals >10 µm. The presence of the chlorine atom allows for definitive absolute structure determination via anomalous dispersion. However, if the strong intermolecular halogen bonding forces the compound into a microcrystalline state, MicroED is a highly capable, self-validating alternative—provided that ultra-low dose protocols are strictly enforced to protect the fragile C–Cl bond from radiolytic degradation.

References

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences (via PMC) URL:[Link]

  • Fast event-based electron counting for small-molecule structure determination by MicroED IUCrJ (International Union of Crystallography) URL:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Chemical Communications (RSC Publishing) URL:[Link]

Sources

Validation

Reference Standard Qualification Guide: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Executive Summary 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (CAS: 30030-91-2) is a critical electrophilic intermediate used in the synthesis of indole-based phytoalexins (e.g., methoxybrassinin) and emerging pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (CAS: 30030-91-2) is a critical electrophilic intermediate used in the synthesis of indole-based phytoalexins (e.g., methoxybrassinin) and emerging pharmaceutical candidates targeting indoleamine 2,3-dioxygenase (IDO) pathways.[1][2][3][4][5]

Unlike stable, pharmacopeial APIs (e.g., Acetaminophen), this compound lacks a global USP/EP primary standard. Consequently, researchers often rely on commercial "research-grade" materials which typically report purity via HPLC Area% . This metric is insufficient for quantitative drug development because it fails to account for solvent entrapment, inorganic salts, or moisture—factors that significantly skew potency calculations.

This guide outlines the protocol for converting a commercial vendor sample into a Qualified Secondary Reference Standard using Quantitative NMR (qNMR) as the primary ratio method, contrasting it with traditional HPLC-UV workflows.

Part 1: The Analyte & Stability Profile

The molecule presents a "dual-threat" stability challenge:

  • 
    -Chloroketone Moiety:  Highly reactive toward nucleophiles (hydrolysis to 
    
    
    
    -hydroxy ketone) and susceptible to photolytic degradation.
  • N-Methoxy Group: Less stable than N-alkyl indoles; susceptible to N-O bond cleavage under strong reducing conditions or specific enzymatic environments.

Comparative Analysis: Reference Standard Tiers

For this specific intermediate, "Purity" is not synonymous with "Potency."

FeatureCommercial Vendor Grade (Typical)Qualified Reference Standard (Required)
Primary Metric HPLC Area % (UV @ 254 nm)Weight % (qNMR / Mass Balance)
Traceability Batch-specific CoATraceable to NIST/SI (via Internal Standard)
Impurity Coverage UV-active organic impurities onlyOrganics, Inorganics, Moisture, Solvents
Risk High (Potency overestimation)Low (Absolute quantification)
Use Case Synthesis starting materialAnalytical method validation, potency assignment

Part 2: Analytical Method Comparison

Method A: HPLC-UV (The Routine Approach)
  • Principle: Separation based on hydrophobicity; detection based on chromophores.

  • Limitation: The

    
    -chloroketone and its hydrolysis product (alcohol) have similar UV response factors, but residual solvents (DCM, Ethyl Acetate) and salts are invisible.
    
  • Verdict: Suitable for batch-to-batch consistency, but invalid for assigning absolute potency to a reference standard.

Method B: qNMR (The Gold Standard)
  • Principle: Ratio of integrals between the analyte protons and a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: Signal intensity is directly proportional to the molar ratio, independent of extinction coefficients.

  • Verdict: The required method for establishing the "Assigned Purity" of this reference standard.

Experimental Data: The "Purity Gap"

Simulated data based on typical isolation profiles of N-methoxy indoles.

ParameterHPLC-UV ResultqNMR ResultCause of Discrepancy
Purity Value 98.5% (Area)94.2% (w/w)Solvent entrapment & non-UV active salts
Major Impurity Des-chloro analog (0.8%)Dichloromethane (3.1% w/w)DCM is invisible to UV detection
Water Content Not Detected0.9% (w/w)Hygroscopic nature of the ketone

Part 3: Qualification Protocol (qNMR)

Objective: Assign an absolute potency value to the candidate reference standard.

Reagents
  • Analyte: ~10 mg of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-

    
     (Preferred for solubility and stability).
    
Step-by-Step Methodology
  • Gravimetry: Weigh 10.0 mg (±0.01 mg) of the Analyte and 5.0 mg (±0.01 mg) of the IS into the same vial. Precision weighing is critical.

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 400 MHz NMR (or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the Methoxy Singlet (

      
       ppm, 3H) of the analyte.
      
    • Integrate the distinct aromatic singlet of TCNB (IS).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5][6][7]

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision matrix for qualifying the material.

QualificationWorkflow Start Vendor Material Received (2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one) InitialQC Initial QC: HPLC-UV + MS (Identity Confirmation) Start->InitialQC Decision Is Purity > 95% (Area)? InitialQC->Decision Purification Recrystallization (EtOAc/Hexane) Decision->Purification No qNMR qNMR Analysis (Primary Ratio Method) Decision->qNMR Yes KF Karl Fischer / TGA (Moisture/Volatiles) Decision->KF Yes Purification->InitialQC FinalCalc Calculate Potency (w/w) (100% - Volatiles - Inorganics) qNMR->FinalCalc Absolute Content KF->FinalCalc Correction Factor Release Release as Secondary Standard (Valid for 12 Months) FinalCalc->Release

Caption: Workflow for converting raw vendor material into a qualified reference standard using orthogonal analytical methods.

Diagram 2: Degradation Pathways

Understanding these pathways is essential for proper storage (store at -20°C, desiccated, protected from light).

Degradation Parent Parent Molecule (Cl-Ketone) Hydrolysis Hydrolysis Product (α-Hydroxy Ketone) Parent->Hydrolysis + H2O (Moisture) Photolysis Radical Cleavage (Indole Ring Oxidation) Parent->Photolysis + hν (Light) Demeth N-Demethylation (N-OH or N-H Indole) Parent->Demeth Reductive Conditions

Caption: Primary degradation pathways. Moisture leads to dechlorination; light affects the indole core.

References

  • International Council for Harmonisation (ICH). (2000).[6][8] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from

  • PubChem. (n.d.).[1] 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Compound Summary). National Library of Medicine. Retrieved from

  • Saito, T., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1461. Retrieved from

  • Acanthus Research. (2022). Quantitative NMR Spectroscopy: A Modern Alternative to HPLC. Retrieved from

  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards. Retrieved from

Sources

Comparative

Comparative Guide: Purity Verification of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Via Elemental Analysis and Modern Alternatives Executive Summary & Compound Profile This guide provides a technical breakdown of the purity verification strategies for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one . As...

Author: BenchChem Technical Support Team. Date: March 2026

Via Elemental Analysis and Modern Alternatives

Executive Summary & Compound Profile

This guide provides a technical breakdown of the purity verification strategies for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one . As a functionalized indole intermediate, this compound presents specific analytical challenges due to the lability of the N-methoxy group and the reactivity of the


-chloroacetyl moiety.

While Elemental Analysis (CHN Combustion) remains the publication standard for bulk purity, this guide compares its efficacy against quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), demonstrating why a multi-modal approach is often required for this specific class of heterocycles.

Target Compound Specifications
  • IUPAC Name: 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 223.66 g/mol

  • Key Structural Features: Indole core, N-methoxy substitution (potential instability),

    
    -chloro ketone (alkylating hazard).
    

Theoretical Framework: Elemental Analysis Calculation

For any purity assessment, the theoretical baseline must be established with high precision. The following calculation assumes natural isotopic abundance.

Stoichiometric Breakdown
ElementCountAtomic Mass ( g/mol )Total Mass ContributionMass Percent (%)
Carbon (C) 1112.011132.12159.07
Hydrogen (H) 101.00810.0804.51
Chlorine (Cl) 135.45035.45015.85
Nitrogen (N) 114.00714.0076.26
Oxygen (O) 215.99931.99814.31
TOTAL -- -- 223.656 100.00
Acceptance Criteria (The Rule)

To meet ACS and standard journal guidelines for "analytical purity" (typically


 bulk purity), the experimental values must fall within:
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    

Comparative Analysis: CHN vs. qNMR vs. HRMS

This section objectively evaluates the "product performance" of the analytical data obtained from three distinct methodologies when applied to the target indole derivative.

Method A: Combustion Analysis (CHN)

The Traditional Gatekeeper

  • Mechanism: High-temperature combustion (

    
    C) converts the sample into 
    
    
    
    ,
    
    
    , and
    
    
    . Gases are separated and quantified via thermal conductivity detection.
  • Performance on Target:

    • Pros: Proves bulk purity. Unlike spectral methods, it detects non-chromophoric impurities (e.g., inorganic salts, silica gel, water).

    • Cons: Destructive (requires ~2-5 mg). The N-methoxy group can sometimes lead to incomplete combustion or nitrogen oxide trapping issues if the reduction tube is exhausted.

    • Verdict: Essential for publication but blind to what the impurity is.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

  • Mechanism: Integration of proton signals relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity.

  • Performance on Target:

    • Pros: Non-destructive. Can quantify the specific indole vs. residual solvent vs. structurally related impurities (e.g., the non-chlorinated analog).

    • Cons: Requires a precise balance and a fully soluble internal standard. The N-methoxy peak (

      
       ppm) provides a clean integration handle, distinct from the aromatic region.
      
    • Verdict: Superior for troubleshooting synthesis but often rejected by conservative reviewers as a standalone proof of bulk purity without accompanying LC-MS.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

  • Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap detection to

    
     ppm mass error.
    
  • Performance on Target:

    • Pros: Confirms the molecular formula

      
      . Excellent for detecting trace side-products.
      
    • Cons: NOT quantitative for bulk purity. Ionization efficiency varies wildly between the target indole and potential impurities.

    • Verdict: Mandatory for identity (ID), useless for bulk purity percentages.

Summary of Performance Metrics
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS (ESI-TOF)
Primary Output Weight % of ElementsMolar % / Weight % PurityExact Mass (m/z)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision

(Absolute)

(Relative)
< 5 ppm (Mass Error)
Blind Spots Cannot distinguish isomers; sensitive to trapped solvent.Inorganic salts (invisible in

); signal overlap.
Bulk impurities; ionization suppression.
Suitability for Target High (Standard)Very High (Specific)Low (For Purity only)

Experimental Protocols

Protocol 1: Sample Preparation for CHN Analysis

Critical Step: Solvent Removal. The N-methoxy indole core is hygroscopic and can trap dichloromethane (DCM) from extraction.

  • Recrystallization: Purify crude solid using Ethanol/Water or Toluene (avoid chlorinated solvents if possible for final EA samples).

  • Vacuum Drying: Place 50 mg of sample in a vacuum drying pistol over

    
     at 
    
    
    
    C for 6 hours.
    • Note: Do not exceed

      
      C. The 
      
      
      
      -chloro ketone moiety is thermally liable and may cyclize or decompose.
  • Weighing: Weigh ~2.0 mg into a tin capsule using a microbalance (

    
     mg precision).
    
  • Combustion: Run with added oxygen boost (due to aromatic stability) and ensure the reduction tube (Cu) is active to handle high N content.

Protocol 2: qNMR Purity Assay
  • Standard Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It has a singlet at

    
     ppm, well-separated from the indole aromatic protons (
    
    
    
    ) and the methoxy/chloroacetyl protons (
    
    
    ).
  • Preparation:

    • Weigh ~10 mg of Target Indole (

      
      ) directly into an NMR tube.
      
    • Weigh ~5 mg of Standard (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
       (ensure complete solubility).
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate purity verification method based on stage of development.

DecisionMatrix Start Start: Synthesized 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one CheckStage Development Stage? Start->CheckStage EarlyDiscovery Early Discovery (HTS / MedChem) CheckStage->EarlyDiscovery LeadOpt Lead Optimization (Scale-up) CheckStage->LeadOpt Publication Publication / IND CheckStage->Publication Method_LCMS LC-MS / HRMS (Identity Only) EarlyDiscovery->Method_LCMS Speed Method_qNMR qNMR (Specific Purity) LeadOpt->Method_qNMR Accuracy Publication->Method_qNMR Orthogonal Data Method_CHN Combustion Analysis (CHN) (Bulk Purity) Publication->Method_CHN Compliance

Diagram 2: Purity Verification Workflow

Caption: Step-by-step experimental workflow for validating the target indole derivative.

Workflow Crude Crude Reaction Mixture Workup Workup & Recrystallization (Remove Inorganic Salts) Crude->Workup Drying Vacuum Drying (40°C, P2O5) Workup->Drying Analysis Analytical Branching Drying->Analysis Path_CHN Path A: CHN Analysis Analysis->Path_CHN Path_NMR Path B: 1H NMR / qNMR Analysis->Path_NMR Result_CHN Result: %C, %H, %N Target: C=59.07% Path_CHN->Result_CHN Result_NMR Result: Structural Integrity & Solvent Content Path_NMR->Result_NMR Decision Pass Criteria? Result_CHN->Decision Result_NMR->Decision Publish Release / Publish Decision->Publish Within ±0.4% Repurify Repurify Decision->Repurify Fail Repurify->Workup

References

  • American Chemical Society. (2022). Guidelines for Characterization of Organic Compounds. ACS Publishing. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

  • Kuveke, R. E. H., et al. (2022).[2] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

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